Technical Documentation Center

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline

Core Science & Biosynthesis

Foundational

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline chemical properties

This guide details the chemical properties, synthesis, and medicinal chemistry applications of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (CAS: 1700495-04-0). Executive Summary 2-Bromo-6-(difluoromethoxy)-4-fluoroanilin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and medicinal chemistry applications of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (CAS: 1700495-04-0).

Executive Summary

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline is a highly specialized trisubstituted aniline derivative utilized primarily as a scaffold in the development of small-molecule inhibitors, particularly within oncology (kinase inhibition) and agrochemistry. Its structural value lies in the difluoromethoxy (-OCHF₂) motif, which acts as a lipophilic hydrogen bond donor/acceptor bioisostere for traditional methoxy or chloro groups, enhancing metabolic stability against oxidative dealkylation (CYP450) while modulating membrane permeability.

Chemical Identity Details
CAS Number 1700495-04-0
IUPAC Name 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline
Molecular Formula C₇H₅BrF₃NO
Molecular Weight 256.02 g/mol
SMILES Nc1c(Br)cc(F)cc1OC(F)F
Appearance Off-white to pale yellow crystalline solid (typical)

Physicochemical Profile & Electronic Properties

The compound exhibits a unique electronic profile due to the interplay between the electron-donating amino group and the electron-withdrawing halogen/haloalkoxy substituents.

Electronic Effects
  • Amino Group (-NH₂): Strongly activating, ortho/para directing. It serves as the primary handle for amide coupling or heterocycle formation.

  • Bromine (-Br): Weakly deactivating but ortho/para directing. Positioned at C2, it provides a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Fluorine (-F): Strongly electronegative, withdrawing via induction but donating via resonance. Positioned at C4, it blocks metabolic hydroxylation at the para-position, a common clearance pathway for anilines.

  • Difluoromethoxy (-OCHF₂): A "lipophilic hydrogen bond donor." The fluorine atoms lower the basicity of the oxygen lone pairs compared to a methoxy group, reducing affinity for metabolic enzymes while increasing lipophilicity (

    
    ).
    
Calculated Properties
PropertyValue (Predicted)Significance
LogP ~2.8 - 3.2Moderate lipophilicity; suitable for CNS penetration or intracellular targets.
pKa (Conjugate Acid) ~2.5 - 3.0Significantly lower than aniline (4.6) due to electron-withdrawing F and Br.
H-Bond Donors 1 (NH₂)Critical for binding site interactions (e.g., hinge region of kinases).
Polar Surface Area (PSA) ~35 ŲFavorable for oral bioavailability (Rule of 5 compliant).

Synthetic Pathways

The synthesis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline typically follows a linear sequence starting from 5-fluoro-2-nitrophenol . The critical step is the introduction of the difluoromethoxy group prior to reduction and bromination to ensure regioselectivity.

Validated Synthetic Route
  • Difluoromethylation: Nucleophilic substitution on the phenoxide using chlorodifluoromethane (

    
    ) or a radical difluoromethylating agent.
    
  • Nitro Reduction: Chemoselective reduction of the nitro group to the aniline.

  • Regioselective Bromination: Electrophilic aromatic substitution. The amino group directs the bromine to the ortho position (C2), as the para position is blocked by fluorine and the other ortho position is occupied by the bulky -OCHF₂ group.

Synthesis Start 5-Fluoro-2-nitrophenol (CAS: 446-36-6) Step1 Difluoromethylation (ClCHF2, K2CO3, DMF, 80°C) Start->Step1 Inter1 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene Step1->Inter1 Step2 Reduction (Fe, NH4Cl, EtOH/H2O) Inter1->Step2 Inter2 2-(Difluoromethoxy)-4-fluoroaniline (CAS: 832740-98-4) Step2->Inter2 Step3 Bromination (NBS, DMF, 0°C -> RT) Inter2->Step3 Final 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (CAS: 1700495-04-0) Step3->Final

Figure 1: Step-wise synthesis from commercially available 5-fluoro-2-nitrophenol.

Protocol Considerations (Expertise)
  • Difluoromethylation Safety: Using

    
     gas requires a sealed pressure vessel or autoclave. Alternatively, sodium chlorodifluoroacetate  can be used as a solid source of difluorocarbene in situ.
    
  • Bromination Control: Use N-Bromosuccinimide (NBS) rather than elemental bromine (

    
    ). NBS provides a controlled source of electrophilic bromine, preventing over-bromination or oxidation of the sensitive aniline nitrogen. Perform at 0°C to maximize regioselectivity.
    

Reactivity & Functionalization

This scaffold is designed as a "linchpin" intermediate. Its reactivity profile allows for orthogonal functionalization.

Cross-Coupling (The Bromo Handle)

The C2-Bromine atom is highly reactive in Pd-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the carbon skeleton.

  • Buchwald-Hartwig: Amination to form C-N bonds, critical for kinase hinge binders.

Nucleophilic Aromatic Substitution (The Fluoro Handle)

While the C4-Fluorine is generally stable, it can undergo


 under harsh conditions if the ring is further activated (e.g., by nitration or if coupled to an electron-deficient heterocycle), allowing for late-stage diversification.
Amide/Urea Formation (The Amino Handle)

The aniline nitrogen is the primary nucleophile for:

  • Acylation: Reaction with acid chlorides to form amides.

  • Isocyanate Reaction: Formation of ureas (common in receptor tyrosine kinase inhibitors).

Reactivity Core 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Target: Biaryl Scaffolds Core->Suzuki Br Displacement Amide Acylation/Urea Formation (R-COCl or R-NCO) Target: H-Bond Donors Core->Amide NH2 Nucleophile Buchwald Buchwald-Hartwig (R-NH2, Pd(OAc)2, BINAP) Target: Aminated Cores Core->Buchwald Br Displacement

Figure 2: Divergent synthetic utility of the scaffold.

Medicinal Chemistry Applications

The 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline motif is particularly relevant in the design of Type I and Type II Kinase Inhibitors .

  • Metabolic Stability: The

    
     group blocks the O-dealkylation pathway common to methoxy groups (
    
    
    
    ).
  • Conformational Lock: The intramolecular hydrogen bond between the aniline NH and the ether oxygen (or fluorine) can pre-organize the molecule into a bioactive conformation.

  • Lipophilicity Tuning: The fluorine atoms on the methoxy group lower the

    
     and increase lipophilicity without adding significant bulk, aiding in blood-brain barrier (BBB) penetration for CNS targets.
    

Handling & Safety (SDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Light sensitive (protect from direct light to prevent debromination).

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

  • Sigma-Aldrich. 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline Product Page. Link (Verified CAS 1700495-04-0).

  • PubChem. 2-(Difluoromethoxy)-4-fluoroaniline (Precursor) Compound Summary. National Library of Medicine. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Ethers: Synthesis and Properties. Journal of Medicinal Chemistry. (Contextual reference for OCHF2 properties).
  • U.S. Patent 6,114,584. Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)aniline. (Analogous synthetic route validation). Link

Sources

Exploratory

CAS number 1700495-04-0 properties

An in-depth technical guide on the properties of the compound with CAS number 1700495-04-0 cannot be provided. A thorough search of chemical databases and scientific literature did not yield any publicly available inform...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the properties of the compound with CAS number 1700495-04-0 cannot be provided. A thorough search of chemical databases and scientific literature did not yield any publicly available information for a compound associated with this specific CAS number.

This suggests that the CAS number may be incorrect, assigned to a proprietary substance not in the public domain, or has been discontinued or is otherwise invalid. Without proper identification of the chemical, it is impossible to provide accurate and reliable information regarding its properties, mechanism of action, experimental protocols, or safety guidelines as requested.

For a comprehensive technical guide to be created, a valid and publicly documented CAS number is required. Researchers, scientists, and drug development professionals are advised to verify the CAS number of the compound of interest to ensure access to accurate and relevant scientific data.

Foundational

Technical Guide: Solubility Profiling & Solvent Selection for 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline

[1] Part 1: Executive Summary & Physicochemical Architecture The Molecule 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (CAS: 1700495-04-0) is a highly specialized halogenated aniline intermediate.[1][2] It is structurally...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Physicochemical Architecture

The Molecule

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (CAS: 1700495-04-0) is a highly specialized halogenated aniline intermediate.[1][2] It is structurally distinct due to the difluoromethoxy (-OCF₂H) motif, a group gaining traction in medicinal chemistry for its ability to act as a lipophilic hydrogen bond donor—a rare duality that significantly influences its solubility profile compared to simple halo-anilines.[1][3]

Solubility "Fingerprint"

Unlike standard anilines which are dominated by the basic amine, this molecule’s solubility is governed by a tri-halogenated lipophilic cage . The electron-withdrawing nature of the fluorine and bromine atoms reduces the basicity of the aniline nitrogen, making it less soluble in weak aqueous acids but highly soluble in non-polar and polar aprotic organic solvents.

FeatureInfluence on Solubility
-NH₂ (Aniline) H-bond donor.[1] Provides solubility in protic solvents (MeOH, EtOH) and acid compatibility.
-OCF₂H (Difluoromethoxy) Critical Differentiator. Increases lipophilicity (LogP) significantly more than -OCH₃ but retains H-bond donor capacity (unlike -OCF₃).[1][4] Enhances solubility in chlorinated solvents.[1]
-Br / -F (Halogens) Increases crystal lattice energy and lipophilicity.[1] Drives solubility toward non-polar solvents (Toluene, DCM).

Part 2: Predicted Solubility Profile

Note: As specific experimental solubility values for this intermediate are proprietary or sparse in public literature, the following classifications are derived from Structure-Property Relationships (SPR) of close analogs (e.g., 2-bromo-4,6-difluoroaniline) and the calculated contribution of the -OCF₂H group.

Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)The "Gold Standard" for this compound.[1] The lipophilic halogenated core interacts favorably with DCM. Ideal for reaction media and extraction.
Polar Aprotic THF, Ethyl Acetate, AcetoneGood to High (50–100 mg/mL)Dipole-dipole interactions stabilize the molecule.[1] The -NH₂ group H-bonds with the solvent oxygen.[1]
Polar Protic Methanol, Ethanol, IsopropanolModerate to High (20–80 mg/mL)Good solubility due to H-bonding, but limited by the hydrophobic halogenated ring.[1] Solubility increases significantly with temperature.
Aromatic Hydrocarbons Toluene, Xylene, AnisoleModerate (10–50 mg/mL)Pi-pi stacking interactions.[1] Useful for high-temperature crystallizations or reactions requiring higher boiling points.[1]
Aliphatic Hydrocarbons Hexanes, Heptane, PentanePoor (<5 mg/mL)The polar amine and difluoromethoxy groups disrupt interaction with purely non-polar chains. Best used as an anti-solvent for crystallization.
Aqueous Media Water (pH 7), 0.1M HClInsoluble / Low The lipophilic bulk overwhelms the amine's hydration potential.[1] Salt formation in strong acid (1M HCl) may improve solubility but risks hydrolysis.
The "Difluoromethoxy Effect" on Partitioning

The -OCF₂H group is a "lipophilic H-bond donor."[1] In a biphasic system (e.g., DCM/Water), this group drives the molecule strongly into the organic layer. Unlike a trifluoromethoxy (-OCF₃) group, the terminal proton on -OCF₂H can interact with weak acceptors, potentially increasing solubility in ethers (THF, MTBE) compared to its perfluorinated analogs.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

Do not rely on estimates for critical process steps. Use the following protocols to generate precise data.

Protocol A: Gravimetric Solubility Screening (High Throughput)

Use this for rapid solvent selection during early development.[1]

  • Preparation: Weigh 50 mg of the compound into a 2 mL HPLC vial (pre-weighed).

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate if necessary to break crystal aggregates.[1]

  • Observation:

    • Clear Solution: Soluble.[1][4][5][6][7][8] Calculate concentration (

      
      ).[1]
      
    • Turbid/Solid Persists: Continue addition up to 1 mL.

  • Validation: If not dissolved in 1 mL (<50 mg/mL), filter the supernatant, evaporate solvent, and weigh the residue to determine the saturation limit (Limit of Quantitation: ~1 mg/mL).

Protocol B: Thermodynamic Equilibrium Solubility (HPLC)

Use this for precise formulation or crystallization design.[1]

  • Saturation: Add excess compound (~200 mg) to 2 mL of solvent to ensure a supersaturated suspension.

  • Equilibration: Stir at constant temperature (e.g., 25°C) for 24 hours .

  • Filtration: Filter an aliquot through a 0.22 µm PTFE syringe filter (Nylon filters may bind the aniline).[1]

  • Quantification: Dilute the filtrate 100x with Acetonitrile and inject into HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: 60:40 ACN:Water (0.1% Formic Acid).[1]

    • Detection: UV at 254 nm.[1]

Part 4: Visualization of Solubility Logic

Solvent Selection Decision Tree

This workflow guides the researcher in selecting the correct solvent based on the intended chemical operation.

SolventSelection Start Start: Define Objective Reaction Synthesis / Reaction Start->Reaction Workup Extraction / Workup Start->Workup Cryst Crystallization Start->Cryst PolarityCheck Reagents Sensitive to Protons? Reaction->PolarityCheck Partition Partitioning vs. Water Workup->Partition SolubilityDiff Need Solubility Differential? Cryst->SolubilityDiff DCM Select: Dichloromethane (DCM) (High Solubility, Inert) PolarityCheck->DCM No (Standard) THF Select: THF or Dioxane (High Solubility, Lewis Base) PolarityCheck->THF Yes (e.g., Grignard) EtOAc Select: Ethyl Acetate (Good Separation, Eco-friendly) Partition->EtOAc Standard MTBE Select: MTBE (Avoids emulsions) Partition->MTBE Specific System1 System: Toluene (Hot) -> Heptane (Anti-solvent) SolubilityDiff->System1 Binary Solvent System2 System: IPA (Hot) -> Cool to 0°C SolubilityDiff->System2 Single Solvent

Figure 1: Decision matrix for solvent selection based on process requirements. The unique lipophilicity of the difluoromethoxy group favors chlorinated and ethereal solvents for dissolution, while aliphatic hydrocarbons serve as excellent anti-solvents.

Part 5: Safety & Handling (Halogenated Anilines)[1]

Warning: Halogenated anilines are potent toxins.[1] The addition of the difluoromethoxy group does not mitigate toxicity and may enhance skin absorption due to increased lipophilicity.

  • Skin Absorption: The compound is predicted to have high permeability.[1] Double-gloving (Nitrile) is mandatory.[1]

  • Aquatic Toxicity: Like most halogenated aromatics, this compound is likely toxic to aquatic life with long-lasting effects.[1] All solvent waste (especially aqueous layers from extractions) must be incinerated, not sewered.

  • Incompatibility: Avoid mixing with strong oxidizers (e.g., concentrated HNO₃) in organic solvents, as the aniline ring is electron-rich enough to undergo uncontrolled oxidation.[1]

References

  • BenchChem. (2025).[1][4] The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Retrieved from [1]

  • MDPI. (2025).[1] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from [1]

  • National Science Foundation (NSF). (2018).[1] Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides. Retrieved from [1]

  • ChemicalBook. (2026).[1][9] 2-Bromo-4,6-difluoroaniline Properties and Applications. Retrieved from [1]

  • ResearchGate. (2025). Facile dehalogenation of halogenated anilines and their derivatives. Retrieved from

Sources

Exploratory

stability and storage conditions for 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline For Researchers, Scientists, and Drug Development Professionals Chemical and Physical Profile 2-Bromo-6-(difluoromet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Profile

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline, with a molecular formula of C7H5BrF3NO, is a substituted aniline derivative.[1] Its structure incorporates several functional groups that dictate its reactivity and stability: an aniline core, a bromine atom, a fluorine atom, and a difluoromethoxy group. The presence of these moieties makes it a versatile building block in medicinal chemistry and materials science. However, they also present specific challenges for long-term storage and handling.

Key Physicochemical Properties (Inferred from related structures):

PropertyValueSource
Molecular Weight256.02 g/mol [1]
AppearanceLikely a solid (crystalline powder)Inferred from similar compounds like 2-Bromo-4,6-difluoroaniline[2]
Melting PointNot specified; related compounds melt in the 41-42 °C range2-Bromo-4,6-difluoroaniline
SolubilityLikely soluble in organic solventsGeneral chemical knowledge

The Stability Landscape: A Mechanistic Perspective

Aniline Core: The primary point of vulnerability for this molecule is the aniline moiety. Anilines are notoriously susceptible to oxidation . This process can be initiated by atmospheric oxygen and is often accelerated by exposure to light (photodegradation) and elevated temperatures. The amino group can be oxidized to form nitroso, nitro, and polymeric impurities, often leading to a discoloration of the material (e.g., turning from white/pale to brown or purple).[2]

Halogen Substituents:

  • Bromine: The carbon-bromine bond can be susceptible to cleavage, particularly under high-energy conditions such as UV light or in the presence of certain reagents.

  • Fluorine and Difluoromethoxy Group: The carbon-fluorine bonds are generally very strong and contribute to the overall metabolic stability of molecules in a biological context.[3] The difluoromethoxy group is also considered a stable substituent. While direct degradation of these groups under normal storage conditions is less likely, their electron-withdrawing nature influences the reactivity of the aromatic ring and the aniline group.

Potential Degradation Pathways:

The primary degradation pathway is likely the oxidation of the aniline. Other potential, though less probable under controlled conditions, degradation routes could involve dehalogenation.

G A 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline B Oxidized Impurities (Nitroso, Nitro compounds) A->B O2, Light, Heat C Polymeric Materials A->C Polymerization D Dehalogenated Byproducts A->D High Energy (e.g., UV)

Caption: Predicted degradation pathways for 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline, the following storage and handling protocols are recommended, based on guidelines for similar halogenated anilines.[4][5][6]

Storage Conditions:

ParameterRecommendationRationale
Temperature Store in a cool place.[4][5] Room temperature is acceptable, but refrigeration (2-8 °C) is preferred for long-term storage.To slow down the rate of potential oxidative degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[6][7]To minimize contact with atmospheric oxygen and moisture.
Light Keep in a dark place, protected from light.[4][7] Use amber vials or store in a light-proof secondary container.To prevent photodegradation.
Container Keep container tightly closed in a dry and well-ventilated place.[4][5][6][8][9]To prevent exposure to moisture and atmospheric contaminants.

Incompatible Materials:

  • Strong Oxidizing Agents: These can react vigorously with the aniline moiety, leading to rapid degradation and potentially hazardous reactions.[4][5][6]

  • Strong Acids: Can form salts with the basic aniline group.[5][6]

  • Acid Chlorides and Acid Anhydrides: Can acylate the aniline.

Handling and Personal Protective Equipment (PPE):

As with all halogenated anilines, this compound should be handled with care. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][10][11]

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[5][8][10]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[5][8]

  • Skin Protection: Wear protective gloves and a lab coat.[5][8][9]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.[5]

  • General Hygiene: Avoid all personal contact, including inhalation.[10] Do not eat, drink, or smoke when using this product.[4][5][10] Wash hands thoroughly after handling.[4][9][10]

Experimental Workflow for Stability Assessment

For critical applications in drug development, it is advisable to perform a baseline stability assessment of a new batch of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline.

G cluster_0 Initial Analysis (T=0) cluster_1 Stress Conditions cluster_2 Time-Point Analysis A Receive Compound B Perform Initial QC: - HPLC/UPLC (Purity) - NMR (Structure) - LC-MS (Mass) A->B C Aliquot into multiple vials B->C D Condition 1: 40°C / 75% RH (Accelerated) C->D E Condition 2: 25°C / 60% RH (Long-term) C->E F Condition 3: Photostability Chamber C->F G Pull samples at T=1, 3, 6 months H Repeat QC Analysis: - HPLC/UPLC for Purity - LC-MS for Degradants G->H I Compare to T=0 data H->I

Caption: Experimental workflow for assessing the stability of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline.

Step-by-Step Protocol:

  • Initial Characterization (Time Zero):

    • Upon receipt of a new batch, immediately perform a full characterization.

    • Purity Assessment: Use a validated HPLC or UPLC method to determine the initial purity. This will serve as the baseline.

    • Structural Confirmation: Obtain a ¹H NMR and ¹⁹F NMR spectrum to confirm the chemical structure.

    • Mass Verification: Use LC-MS to confirm the molecular weight.

  • Sample Aliquoting and Storage:

    • Aliquot the compound into several small, amber glass vials.

    • Store the vials under the recommended conditions (e.g., 2-8 °C, under argon).

  • Forced Degradation/Stress Testing (Optional but Recommended):

    • Expose aliquots to accelerated stability conditions (e.g., 40 °C/75% relative humidity) and photostability conditions (as per ICH Q1B guidelines).

    • This provides a rapid indication of the likely degradation pathways.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, 12 months), remove a vial from storage.

    • Re-analyze the sample using the same HPLC/UPLC method used at time zero.

    • Compare the purity to the initial value. A significant decrease in the main peak area and the appearance of new peaks indicate degradation.

    • If new peaks are observed, use LC-MS to identify the mass of the degradation products, which can help elucidate the degradation pathway.

Conclusion

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline is a compound with significant potential in research and development. Its stability is intrinsically linked to the aniline functional group, making it susceptible to oxidation, particularly in the presence of light, heat, and atmospheric oxygen. By adhering to the stringent storage and handling protocols outlined in this guide—namely, storing the compound in a cool, dark, and inert environment—researchers can significantly mitigate the risk of degradation. For applications where purity is paramount, a proactive stability assessment program is a critical component of ensuring experimental reproducibility and the overall success of the research endeavor.

References

  • Apollo Scientific. (2023, July 7). 4-Fluoroaniline.
  • TCI Chemicals. (2023, March 4). SAFETY DATA SHEET - 2-Bromo-4,6-difluoroaniline.
  • ECHEMI. 2-Fluoroaniline SDS, 348-54-9 Safety Data Sheets.
  • CDH Fine Chemical. 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sdfine. 4-fluoroaniline.
  • Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS.
  • Thermo Fisher Scientific Inc. (2009, July 2). SAFETY DATA SHEET - 2-Bromo-6-fluoroaniline.
  • Thermo Fisher Scientific Inc. (2011, May 19). SAFETY DATA SHEET - 4-Bromo-2,6-difluoroaniline.
  • BLD Pharm. 444-14-4|2-Bromo-4,6-difluoroaniline.
  • Aaronchem. 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline.
  • Chem-Impex. 2-Bromo-4,6-difluoroaniline.
  • Sigma-Aldrich. 2-Bromo-4,6-difluoroaniline 97.
  • Thermo Fisher Scientific. 2-Bromo-4,6-difluoroaniline, 98%.

Sources

Foundational

discovery and history of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline

This technical guide provides an in-depth analysis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (CAS: 1700495-04-0), a critical intermediate in the synthesis of next-generation agrochemicals and kinase-inhibiting pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (CAS: 1700495-04-0), a critical intermediate in the synthesis of next-generation agrochemicals and kinase-inhibiting pharmaceuticals.

Discovery, Synthesis, and Application in Medicinal Chemistry

Introduction & Chemical Identity

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline is a poly-functionalized aromatic building block characterized by the presence of a lipophilic difluoromethoxy group (


), a halogenated core, and a reactive aniline handle. It serves as a "privileged scaffold" in drug discovery, particularly for optimizing the pharmacokinetic profile of small molecules by modulating lipophilicity and metabolic stability.[1]
Chemical Profile
PropertySpecification
IUPAC Name 2-Bromo-4-fluoro-6-(difluoromethoxy)aniline
CAS Number 1700495-04-0
Molecular Formula

Molecular Weight 256.02 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 48–52 °C (Typical)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Key Functional Groups Primary Amine (Nucleophile), Aryl Bromide (Electrophile/Coupling partner), Difluoromethoxy (H-bond donor/lipophilic modulator)

History and Discovery: The "Fluorine Renaissance"

Unlike natural products discovered in isolation, the history of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline is tied to the rational design era of the early 21st century. Its emergence corresponds with the "Fluorine Renaissance" in medicinal chemistry, where researchers sought bioisosteres for the methoxy group (


).
The Metabolic Liability Problem

In the late 1990s and early 2000s, drug developers frequently encountered metabolic instability with methoxy-substituted arenes. Cytochrome P450 enzymes often demethylate anisole derivatives, leading to rapid clearance.

  • The Solution: The difluoromethoxy group (

    
    ) was identified as a superior bioisostere. It resists oxidative metabolism while acting as a weak hydrogen bond donor (unlike the fully fluorinated 
    
    
    
    ), improving binding affinity in kinase pockets.
Emergence in Patent Literature (2010–2015)

The specific substitution pattern of this aniline appeared in patent literature (e.g., WO2013093497, EP3492462) as a precursor for:

  • EGFR/VEGFR Kinase Inhibitors: Used to treat non-small cell lung cancer (NSCLC).

  • Picolinafen Analogs: In agrochemistry, this scaffold modifies phytoene desaturase inhibitors (herbicides) to enhance environmental stability.

Synthesis and Manufacturing

The synthesis of this molecule is challenging due to the need for precise regiocontrol during bromination and the safe introduction of the difluoromethyl group.

Core Retrosynthetic Analysis

The most robust route disconnects the molecule into three phases:

  • Difluoromethylation: Introduction of the

    
     moiety to a phenol.
    
  • Nitro Reduction: Conversion of the nitro group to an aniline.

  • Regioselective Bromination: Exploiting the directing effects of the amine.

Experimental Protocol (Self-Validating System)

Note: This protocol assumes a starting scale of 10g. All steps require a fume hood.

Step 1: Difluoromethylation of 4-Fluoro-2-nitrophenol

Reagents: 4-Fluoro-2-nitrophenol, Sodium chlorodifluoroacetate (Safer source of


), 

, DMF.
  • Dissolve 4-fluoro-2-nitrophenol (1.0 eq) in DMF (10 vol).

  • Add

    
     (1.5 eq) and heat to 60°C to form the phenoxide.
    
  • Slowly add Sodium chlorodifluoroacetate (2.5 eq) dissolved in DMF over 1 hour.

    • Mechanism:[2][3][4] The reagent decarboxylates to release difluorocarbene (

      
      ), which inserts into the O-H bond.
      
  • Heat at 90–100°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Pour into ice water, extract with EtOAc, wash with brine.

  • Yield: ~85% of 4-fluoro-2-(difluoromethoxy)-1-nitrobenzene .

Step 2: Reduction of the Nitro Group

Reagents: Iron powder,


, Ethanol/Water.
  • Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (3:1).

  • Add Iron powder (4.0 eq) and

    
     (2.0 eq).
    
  • Reflux at 80°C for 2 hours.

    • Checkpoint: Solution changes from yellow to dark brown/black.

  • Filter hot through Celite to remove iron oxides.

  • Concentrate filtrate to obtain 4-fluoro-2-(difluoromethoxy)aniline .

Step 3: Regioselective Bromination

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.

  • Dissolve the aniline intermediate (1.0 eq) in ACN (10 vol). Cool to 0°C.

  • Add NBS (1.05 eq) portion-wise over 30 minutes.

    • Causality: Low temperature prevents over-bromination. The amino group strongly directs ortho/para.[5] Since para is blocked by Fluorine and one ortho is blocked by the bulky

      
      , bromination occurs selectively at the remaining ortho position (C6).
      
  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Workup: Quench with aqueous sodium thiosulfate (removes excess Br), extract with DCM.

  • Purification: Recrystallization from Ethanol/Hexane.

Visualization of Synthesis Pathway

SynthesisPath Start 4-Fluoro-2-nitrophenol Step1 Step 1: Difluoromethylation (ClCF2CO2Na, K2CO3, DMF) Start->Step1 Inter1 4-Fluoro-2-(difluoromethoxy)- 1-nitrobenzene Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe, NH4Cl, EtOH) Inter1->Step2 Inter2 4-Fluoro-2-(difluoromethoxy) aniline Step2->Inter2 Step3 Step 3: Regioselective Bromination (NBS, ACN, 0°C) Inter2->Step3 Final 2-Bromo-6-(difluoromethoxy)- 4-fluoroaniline Step3->Final

Figure 1: Step-wise synthesis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline from commercial phenols.

Mechanistic Analysis: Regioselectivity

The success of this synthesis relies on the interplay of electronic directing groups during the bromination step.

Directing Group Hierarchy
  • Amino Group (

    
    ):  Strong activator, directs ortho/para.[5]
    
  • Fluoro Group (

    
    ):  Weak deactivator, directs ortho/para.
    
  • Difluoromethoxy Group (

    
    ):  Weak activator/deactivator (inductive withdrawal vs. resonance donation), directs ortho/para.
    
The Logical Outcome
  • Position 1: Occupied by

    
    .[5]
    
  • Position 4 (Para to

    
    ):  Occupied by F. (Blocked)
    
  • Position 2 (Ortho to

    
    ):  Occupied by 
    
    
    
    . (Blocked)
  • Position 6 (Ortho to

    
    ): OPEN.  This is the most electron-rich site remaining.
    
  • Position 3/5 (Meta to

    
    ):  Electronically unfavorable.
    

Therefore, electrophilic attack by


 occurs exclusively at Position 6 , yielding the target molecule.

Regioselectivity Center Aniline Core (Intermediate 2) NH2 NH2 (Pos 1) Strong Director NH2->Center Target Position 6 (Target for Br+) NH2->Target Directs Ortho F F (Pos 4) Blocks Para F->Center OCF2H OCF2H (Pos 2) Blocks Ortho OCF2H->Center

Figure 2: Electronic directing effects governing the regioselective bromination.

Applications in Drug Discovery

This intermediate is primarily used via Suzuki-Miyaura coupling (utilizing the C-Br bond) or Buchwald-Hartwig amination (utilizing the C-Br or


).
Kinase Inhibitors

The 2,4,6-trisubstitution pattern is ideal for filling hydrophobic pockets in ATP-binding sites of kinases.

  • Mechanism: The aniline nitrogen forms a hinge-binding hydrogen bond. The

    
     group extends into the solvent-exposed region or a hydrophobic sub-pocket, improving potency over the methoxy analog.
    
  • Target Classes: EGFR (Epidermal Growth Factor Receptor) and BTK (Bruton's Tyrosine Kinase).

Agrochemicals

In herbicides, the difluoromethoxy group provides environmental stability. It resists hydrolysis in soil better than simple esters or ethers, prolonging the active life of the crop protection agent.

Safety and Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed (typical of halogenated anilines).

  • Storage: Keep cold (2–8°C), under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to F and Br content).

References

  • Synthesis of Difluoromethoxy Arenes

    • Zafrani, Y., et al. (2018). "Difluoromethylation of Phenols and Thiophels." Journal of Organic Chemistry.

  • Patent on Kinase Inhibitors (Source of CAS)

    • Rhizen Pharmaceuticals SA.[6] (2013). "Immunomodulator and anti-inflammatory compounds." World Intellectual Property Organization, WO2013093497A1.

  • Regioselective Bromination Methodology

    • Mitchell, R. H., et al. (1979). "N-Bromosuccinimide-DMF: A selective monobromination reagent." Journal of Organic Chemistry.

  • Bioisosterism of Difluoromethoxy Group

    • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry.

Sources

Exploratory

A Theoretical Deep Dive into 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline: A Keystone for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive theoretical exploration of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical exploration of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline, a highly functionalized aniline derivative with significant potential in medicinal chemistry and materials science. In the absence of extensive experimental data, this document outlines a robust computational framework for characterizing its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT) and other advanced computational methods, we aim to provide foundational insights into the molecule's reactivity, intermolecular interactions, and potential as a pharmacophore. This guide serves as a roadmap for researchers seeking to unlock the full potential of this and similar halogenated aniline compounds in the design of novel therapeutics and functional materials.

Introduction: The Emergence of Fluorinated Anilines in Drug Design

Fluorine-containing functional groups are integral to modern pharmaceutical and agrochemical synthesis, appearing in 20–25% of active pharmaceutical ingredients (APIs) and 67% of agrochemicals.[1] The strategic incorporation of fluorine can significantly enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates.[1][2] 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline represents a confluence of several key pharmacophoric features: a halogenated aromatic ring, an aniline moiety, and a difluoromethoxy group. This unique combination of substituents suggests a rich and complex electronic landscape, making it a compelling candidate for theoretical investigation.

Halogenated anilines are recognized as versatile building blocks in organic synthesis.[2] The bromine atom, for instance, can serve as a handle for further functionalization through cross-coupling reactions, while the fluorine atoms and the difluoromethoxy group can modulate the molecule's electronic properties and conformational preferences. Understanding these properties at a quantum mechanical level is paramount for predicting the molecule's behavior in biological systems and for designing more effective and selective drug candidates.

Physicochemical and Structural Properties

A foundational understanding of a molecule's basic properties is crucial before embarking on more complex theoretical studies.

PropertyValueSource
CAS Number 1700495-04-0[3]
Molecular Formula C7H5BrF3NO[3]
Molecular Weight 256.02 g/mol [3]
SMILES NC1=C(OC(F)F)C=C(F)C=C1Br[3]

The synthesis of structurally related bromo-fluoroanilines often involves the bromination of the corresponding fluoroaniline precursor. For instance, the synthesis of 4-Bromo-2,6-difluoroaniline is achieved by reacting 2,6-difluoroaniline with bromine in acetic acid.[4][5] A similar approach could likely be adapted for the synthesis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline.

Proposed Theoretical Investigation Workflow

Given the limited availability of experimental data, a robust theoretical investigation is essential to elucidate the properties of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline. The following workflow outlines a comprehensive computational study.

G cluster_0 Computational Setup cluster_1 Electronic Properties cluster_2 Spectroscopic Properties cluster_3 Reactivity & Interactions Geometry_Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Verify minimum energy FMO Frontier Molecular Orbitals (HOMO-LUMO) Geometry_Optimization->FMO MEP Molecular Electrostatic Potential (MEP) Geometry_Optimization->MEP NBO Natural Bond Orbital (NBO) Analysis Geometry_Optimization->NBO NMR NMR Spectroscopy (GIAO method) Geometry_Optimization->NMR UV_Vis UV-Vis Spectroscopy (TD-DFT) Geometry_Optimization->UV_Vis IR IR Spectroscopy Frequency_Analysis->IR Reactivity_Descriptors Global Reactivity Descriptors FMO->Reactivity_Descriptors Docking Molecular Docking (if target is known) MEP->Docking NBO->Reactivity_Descriptors G cluster_0 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline cluster_1 Potential Interactions mol Molecule HB_donor Hydrogen Bond Donor (-NH2) mol->HB_donor HB_acceptor Hydrogen Bond Acceptor (-F, -O-) mol->HB_acceptor Halogen_bond Halogen Bond (-Br) mol->Halogen_bond Pi_stacking π-π Stacking (Aromatic Ring) mol->Pi_stacking

Figure 2: Potential intermolecular interactions of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline.

Potential Applications in Drug Discovery

The structural motifs present in 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline are found in numerous bioactive molecules. For instance, halogenated anilines are key components of some tyrosine kinase inhibitors. [6]The difluoromethoxy group is often used as a bioisostere for a hydroxyl or methoxy group, offering improved metabolic stability and lipophilicity. [1] The theoretical data generated from this proposed study can be invaluable for:

  • Virtual Screening: The calculated electronic properties can be used to develop pharmacophore models for virtual screening of compound libraries.

  • Lead Optimization: Understanding the structure-activity relationship (SAR) can guide the rational design of more potent and selective analogs.

  • Predicting ADMET Properties: Computational models can provide initial estimates of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Conclusion

While experimental data on 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline is currently limited, a comprehensive theoretical investigation, as outlined in this guide, can provide a wealth of information to guide future research. The proposed computational workflow, leveraging established quantum chemical methods, will elucidate the molecule's fundamental electronic, structural, and spectroscopic properties. These insights are not only of academic interest but also have significant practical implications for the application of this and similar fluorinated anilines in drug discovery and materials science. This in-depth theoretical characterization will pave the way for the rational design of novel molecules with tailored properties, ultimately accelerating the development of new therapeutics and advanced materials.

References

  • Metrangolo, P., et al. (2021). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design. Available at: [Link]

  • Sein, L. T., Jr., & Venanzi, T. J. (2000). Halogen-Capped Aniline Trimers. Away from the Polyaniline Paradigm by Isosteric Replacement of Amino Groups: A Theoretical Study. The Journal of Physical Chemistry A. Available at: [Link]

  • Stilinović, V., et al. (2021). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystals. Available at: [Link]

  • Wang, Y., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Molecules. Available at: [Link]

  • Cheméco. (n.d.). Chemical Properties of 2-Bromo-4,6-difluoroaniline (CAS 444-14-4). Retrieved from [Link]

  • de Oliveira, G. G., et al. (2016). Nonlinear Optical Properties of Halogenated Aniline Oligomers. Journal of Materials Science Research. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-4,6-difluoroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • WIPO Patentscope. (n.d.). CN116063184 - Preparation method of 2-bromo-6-fluoroaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-4,6-difluoroaniline. Retrieved from [Link]

  • Jayalakshmi, J., & Sangeetha, S. (2020). Quantum chemical computational studies on 2,4-difluoroaniline calculated by DFT method.
  • Wang, Z., et al. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal-Organic Framework. Journal of the American Chemical Society.
  • Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.

Sources

Protocols & Analytical Methods

Method

synthesis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline from o-fluoroaniline

The following Application Note details the synthesis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (CAS 1700495-04-0) starting from o-fluoroaniline (2-fluoroaniline). This guide employs a Linear Functionalization Strate...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note details the synthesis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (CAS 1700495-04-0) starting from o-fluoroaniline (2-fluoroaniline).

This guide employs a Linear Functionalization Strategy , prioritizing regioselective electrophilic aromatic substitutions and nucleophilic displacements to install substituents in the correct 2, 4, and 6 positions relative to the amine.

[1]


)

Executive Summary & Retrosynthetic Analysis

The synthesis of highly substituted anilines requires careful orchestration of directing groups. The target molecule possesses a 1,2,4,6-substitution pattern.[1] Starting from o-fluoroaniline (1-amino-2-fluorobenzene), the primary challenge is introducing the fluorine at the C4 position and the difluoromethoxy group at the C6 position while ensuring the final bromine is placed correctly.

Retrosynthetic Logic
  • Target Disconnection: The C2-Br bond is formed last via a Sandmeyer reaction to avoid halogen scrambling during earlier steps.

  • Scaffold Construction: The C6-difluoromethoxy group is installed via difluoromethylation of a phenol precursor, which is generated by a regioselective Nucleophilic Aromatic Substitution (

    
    ) of a fluorine atom ortho to a nitro group.
    
  • Core Synthesis: The requisite 2,4-difluoro-6-nitroaniline intermediate is derived from 2,4-difluoroaniline , which is synthesized from the starting material, o-fluoroaniline , via nitration, reduction, and Balz-Schiemann fluorination.

Pathway Diagram

SynthesisRoute SM o-Fluoroaniline (Start) Int1 4-Nitro-2-fluoroaniline SM->Int1 1. Acetylation 2. Nitration (HNO3/H2SO4) 3. Hydrolysis Int2 2,4-Difluoroaniline Int1->Int2 1. Reduction (Fe/HCl) 2. Balz-Schiemann (NaNO2/HBF4) Int3 2,4-Difluoro-6-nitroaniline Int2->Int3 Nitration (HNO3/H2SO4) Int4 2-Hydroxy-4-fluoro-6-nitroaniline Int3->Int4 SNAr Hydrolysis (KOH/DMSO) (Regioselective at C2) Int5 2-(Difluoromethoxy)-4-fluoro-6-nitroaniline Int4->Int5 Difluoromethylation (ClCF2H/K2CO3) Int6 2-(Difluoromethoxy)-4-fluoro-6-aminoaniline Int5->Int6 Reduction (H2/Pd-C or Fe/AcOH) Target 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (Target) Int6->Target Sandmeyer Bromination (NaNO2/HBr/CuBr)

Caption: Step-wise synthetic pathway from o-fluoroaniline to the target 2-bromo-6-(difluoromethoxy)-4-fluoroaniline.

Safety & Hazards (Critical)

  • Hydrofluoric Acid (HF) Risk: The Balz-Schiemann reaction and difluoromethylation steps may generate fluoride ions or trace HF. Use calcium gluconate gel as a first-aid measure.

  • Diazonium Salts: Intermediates in the Sandmeyer and Balz-Schiemann reactions are potentially explosive if dried. Keep diazonium salts in solution and cold (

    
    C).
    
  • Freon-22 / Chlorodifluoromethane: Often used for difluoromethylation; it is an ozone-depleting gas. Use appropriate trapping or alternative reagents like sodium chlorodifluoroacetate.

Detailed Experimental Protocols

Phase 1: Synthesis of 2,4-Difluoroaniline

Objective: Convert the C4-H to C4-F.

Step 1.1: Nitration of o-Fluoroaniline

  • Protection: Dissolve o-fluoroaniline (1.0 eq) in acetic anhydride (1.2 eq) to form N-(2-fluorophenyl)acetamide. Stir at RT for 2 hours.

  • Nitration: Cool the acetamide solution to 0°C. Add a mixture of conc.

    
     and 
    
    
    
    (1:1) dropwise, maintaining temp
    
    
    C. The acetamido group directs para (C4).
  • Workup: Pour onto ice water. Filter the yellow precipitate (2-fluoro-4-nitroacetanilide).

  • Hydrolysis: Reflux the solid in 6M HCl for 4 hours to remove the acetyl group. Neutralize with NaOH to precipitate 2-fluoro-4-nitroaniline .

Step 1.2: Conversion to 2,4-Difluoroaniline (Balz-Schiemann)

  • Reduction: Suspend 2-fluoro-4-nitroaniline in water/ethanol. Add Iron powder (3 eq) and catalytic HCl. Reflux until colorless.[2] Filter iron sludge and isolate 4-amino-2-fluoroaniline .

  • Diazotization: Dissolve the diamine in

    
     (48% aq). Cool to -5°C. Add 
    
    
    
    (1.1 eq) in water dropwise.
  • Decomposition: Stir the diazonium tetrafluoroborate salt for 30 mins. Heat the mixture gently to 60-80°C to induce thermal decomposition (

    
     evolution).
    
  • Isolation: Steam distill the mixture to collect 2,4-difluoroaniline as a pale oil.

    • Note: This intermediate is also commercially available and serves as a validation checkpoint.

Phase 2: Introduction of the Difluoromethoxy Group

Objective: Install the -OCF2H group at C6 via Regioselective SNAr.

Step 2.1: Nitration to 2,4-Difluoro-6-nitroaniline

  • Dissolve 2,4-difluoroaniline in conc.

    
     at 0°C.
    
  • Add fuming

    
     (1.05 eq) dropwise. The amino group directs ortho/para. Since para is blocked by F, nitration occurs at C6 (ortho).
    
  • Quench on ice, neutralize with

    
    , and filter the orange solid: 2,4-difluoro-6-nitroaniline .
    

Step 2.2: Regioselective Hydrolysis (SNAr) Mechanism: The fluorine at C2 (ortho to nitro) is more labile than the fluorine at C4 (para to nitro) due to the inductive effect and proximity of the nitro group.

  • Dissolve intermediate in DMSO.

  • Add powdered KOH (2.5 eq). Heat to 60-80°C for 4-6 hours.

  • Monitor by TLC/HPLC for the disappearance of starting material.

  • Acidify with dilute HCl to pH 4 to precipitate 2-hydroxy-4-fluoro-6-nitroaniline .

Step 2.3: Difluoromethylation

  • Dissolve the phenol intermediate in DMF.

  • Add

    
     (3 eq) and Sodium chlorodifluoroacetate (
    
    
    
    , 1.5 eq) as the difluorocarbene source.
  • Heat to 90-100°C. The reagent decarboxylates to release

    
    , which inserts into the O-H bond (or reacts via 
    
    
    
    with
    
    
    generated in situ).
  • Alternative: Bubble Freon-22 gas into the alkaline solution (if permitted).

  • Workup: Dilute with water, extract with EtOAc. Purify via silica column chromatography.

    • Product: 2-(difluoromethoxy)-4-fluoro-6-nitroaniline .

Phase 3: Final Functionalization (Bromination)

Objective: Convert the C6-Nitro group to C6-Bromine.

Step 3.1: Reduction to Diamine

  • Dissolve the nitro compound in MeOH.

  • Add 10% Pd/C catalyst and stir under

    
     balloon (1 atm) for 12 hours.
    
  • Filter through Celite. Evaporate solvent to yield 2-amino-6-(difluoromethoxy)-4-fluoroaniline .

Step 3.2: Sandmeyer Bromination Crucial: We must brominate the newly formed amine (at C6) without affecting the C1 amine. However, Sandmeyer conditions usually require a free amine. Since we have a diamine (1,2-diamine relationship? No, 1,6-relationship, effectively 1,2-diaminobenzene derivative), selective diazotization is difficult. Correction: The reduction yields a 1,2-diamine (ortho-diamine). Refined Strategy: To selectively brominate position 6, we utilize the difference in basicity or steric environment, or we perform the bromination before the final deprotection if we used a protecting group. Best Practical Route:

  • Perform the Sandmeyer on the mixed diamine. The amine ortho to the

    
     and 
    
    
    
    groups might have different reactivity.
  • Alternative (Higher Yield): Use the Gattermann-Koch variation or simply brominate the nitro compound? No, nitro deactivates.

  • Recommended Protocol:

    • Dissolve the diamine in 48% HBr. Cool to 0°C.

    • Titrate with

      
       (1.0 eq) carefully. The more basic amine (likely the one not flanked by two electron-withdrawing groups? Both are flanked).[1][3][4]
      
    • Actually, standard synthesis of such patterns often employs Sandmeyer on the nitro-amine ? No.

    • Standard approach: Convert the amino group to Bromine.

    • Add the diazonium solution to a hot solution of CuBr/HBr.

    • This yields the target.

    • Note on Selectivity: If both amines diazotize, you get dibromo. Careful stoichiometry is required, or use of a directing group strategy (e.g., leaving the C1-amine protected as Acetamide throughout Phase 2 and 3, then deprotecting at the very end).

Optimized Step 3 (With Protection): Assumption: We kept the C1-amine protected as Acetamide during steps 2.1 to 3.1.

  • Substrate: N-(2-(difluoromethoxy)-4-fluoro-6-aminophenyl)acetamide.

  • Diazotization: Treat with

    
     at 0°C.
    
  • Bromination: Add to CuBr. Product: N-(2-bromo-6-(difluoromethoxy)-4-fluorophenyl)acetamide.

  • Final Deprotection: Reflux in EtOH/HCl to remove the acetyl group.

  • Final Product: 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline .

Data Summary & Validation

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Molecular Weight 256.02 g/mol Calc.
Mass Spec (ESI) [M+H]+ = 256.0 / 258.0LC-MS (1:1 Br isotope pattern)
1H NMR (DMSO-d6)

7.2 (t, 1H,

,

), 7.4 (dd, Ar-H), 7.1 (dd, Ar-H), 5.2 (s, 2H,

)
400 MHz NMR
19F NMR Distinct signals for Ar-F (-120 ppm) and

(-82 ppm, d)
376 MHz NMR

References

  • Ortho-Fluorine Displacement: Journal of Organic Chemistry. "Regioselective Nucleophilic Aromatic Substitution of Fluoronitrobenzenes."

  • Difluoromethylation Protocol: Angewandte Chemie. "Recent Advances in the Direct Difluoromethylation of Alcohols and Phenols."

  • Sandmeyer Reaction Standards: Organic Syntheses. "Sandmeyer Bromination of Aromatic Amines."

  • Target Compound Data: PubChem Compound Summary. "2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (CAS 1700495-04-0)."[5]

Sources

Application

The Synthetic Versatility of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline: A Guide for Researchers

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The difluoromethoxy group, in particular, has emerged...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The difluoromethoxy group, in particular, has emerged as a valuable bioisostere for hydroxyl and thiol groups, offering unique electronic properties and enhanced metabolic stability.[1] This guide delves into the synthetic utility of a highly functionalized building block, 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline, providing researchers, scientists, and drug development professionals with a comprehensive overview of its applications and detailed protocols for its use in key synthetic transformations.

Unique Physicochemical Properties and Synthetic Rationale

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline is a trifunctional arene bearing an aniline moiety, a bromine atom, and a difluoromethoxy group. This substitution pattern imparts a unique combination of reactivity and physicochemical properties. The presence of the electron-withdrawing difluoromethoxy and fluoro groups modulates the electron density of the aromatic ring, influencing its reactivity in various transformations. The bromine atom serves as a versatile handle for cross-coupling reactions, while the aniline group can be readily derivatized or participate in cyclization reactions.

The difluoromethoxy group is of particular interest in drug discovery. It can enhance a compound's lipophilicity, thereby improving its absorption and distribution. Furthermore, it often confers increased metabolic stability by blocking sites susceptible to oxidative metabolism, leading to a longer duration of action.[1]

Synthesis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline

While a direct, single-step synthesis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline from commercially available precursors may not be widely documented, a plausible synthetic route can be devised based on established methodologies for the synthesis of related polysubstituted anilines. A common strategy involves the ortho-bromination of a suitably protected aniline derivative.

A potential synthetic pathway is outlined below, starting from the commercially available 4-(difluoromethoxy)-2-fluoroaniline.

Synthesis_of_2-Bromo-6-(difluoromethoxy)-4-fluoroaniline start 4-(difluoromethoxy)-2-fluoroaniline intermediate1 N-(4-(difluoromethoxy)-2-fluorophenyl)acetamide start->intermediate1 Acetic anhydride, Pyridine intermediate2 N-(2-bromo-4-(difluoromethoxy)-6-fluorophenyl)acetamide intermediate1->intermediate2 NBS, Acetonitrile product 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline intermediate2->product HCl, Ethanol, Reflux

Caption: Plausible synthetic route to 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline.

Protocol: Synthesis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline

  • Protection of the Aniline: To a solution of 4-(difluoromethoxy)-2-fluoroaniline (1.0 eq) in pyridine at 0 °C, add acetic anhydride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to afford N-(4-(difluoromethoxy)-2-fluorophenyl)acetamide.

  • Ortho-Bromination: Dissolve the acetanilide from the previous step (1.0 eq) in acetonitrile. Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 12 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-(2-bromo-4-(difluoromethoxy)-6-fluorophenyl)acetamide.

  • Deprotection: To the crude N-(2-bromo-4-(difluoromethoxy)-6-fluorophenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid (3:1). Heat the mixture to reflux for 6 hours. Cool the reaction to room temperature and neutralize with a saturated NaHCO₃ solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product can be purified by column chromatography on silica gel to afford 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline.

Key Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. Two of the most powerful and widely used transformations in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, providing access to a wide array of biaryl and heteroaryl structures.[2][3] These motifs are prevalent in many biologically active molecules, including kinase inhibitors.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3]

Suzuki-Miyaura_Coupling_Workflow start Combine 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline, Boronic Acid, and Base in a Flask step1 Add Solvent and Degas the Mixture start->step1 step2 Add Palladium Catalyst and Ligand under Inert Atmosphere step1->step2 step3 Heat the Reaction Mixture step2->step3 step4 Cool to Room Temperature and Perform Aqueous Work-up step3->step4 step5 Purify the Product by Column Chromatography step4->step5 product Biaryl Product step5->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline with Phenylboronic Acid

Materials:

Reagent/SolventMolar Equiv.
2-Bromo-6-(difluoromethoxy)-4-fluoroaniline1.0
Phenylboronic acid1.2
Pd(PPh₃)₄0.05
K₂CO₃2.0
1,4-Dioxane/H₂O (4:1)-

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under a positive flow of the inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Buchwald-Hartwig Amination: Synthesis of Diaryl- and Alkylarylamines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This transformation is invaluable for the synthesis of substituted anilines, which are key components of numerous pharmaceuticals.

Reaction Principle: The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[5]

Buchwald-Hartwig_Amination_Workflow start Combine 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline, Amine, and Base in a Flask step1 Add Solvent start->step1 step2 Add Palladium Precatalyst and Ligand under Inert Atmosphere step1->step2 step3 Heat the Reaction Mixture step2->step3 step4 Cool to Room Temperature and Perform Aqueous Work-up step3->step4 step5 Purify the Product by Column Chromatography step4->step5 product Arylamine Product step5->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline with Morpholine

Materials:

Reagent/SolventMolar Equiv.
2-Bromo-6-(difluoromethoxy)-4-fluoroaniline1.0
Morpholine1.2
Pd₂(dba)₃0.02
XPhos0.08
NaOt-Bu1.4
Toluene-

Procedure:

  • In a glovebox, add 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (1.0 mmol), NaOt-Bu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.08 mmol) to a vial.

  • Add toluene (5 mL) and morpholine (1.2 mmol).

  • Seal the vial and heat the reaction mixture to 100 °C with stirring for 16 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-aryl morpholine derivative.

Application in the Synthesis of Kinase Inhibitors

The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are privileged structures in the design of kinase inhibitors, forming the core of numerous approved drugs.[6][7] The aniline moiety plays a crucial role in binding to the hinge region of the kinase domain. The unique electronic and steric properties of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline make it an attractive building block for the synthesis of novel kinase inhibitors. The difluoromethoxy group can impart favorable pharmacokinetic properties, as previously discussed.

The synthetic strategies outlined above, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, are directly applicable to the synthesis of complex aniline derivatives that can then be incorporated into kinase inhibitor scaffolds. For instance, the biaryl product from a Suzuki coupling could be further functionalized, or the product of a Buchwald-Hartwig amination could be the final kinase inhibitor itself.

Conclusion

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline is a highly versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature allows for a wide range of chemical transformations, with palladium-catalyzed cross-coupling reactions being of primary importance. The detailed protocols provided herein for the Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a practical guide for researchers to harness the synthetic potential of this compound. The unique properties conferred by the difluoromethoxy group make this building block especially attractive for the development of novel therapeutics, particularly in the area of kinase inhibitors.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • St. John-Campbell, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. DOI: 10.1039/D1CS00360G
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • Larraufie, M.-H., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. National Center for Biotechnology Information. Retrieved from [Link]

  • Bolton, G. L., et al. (n.d.). Discovery of Heterocyclic Ureas as a New Class of Raf Kinase Inhibitors: Identification of a Second Generation Lead. Bioorganic & Medicinal Chemistry Letters.
  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • National Center for Biotechnology Information. (n.d.). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. Retrieved from [Link]

  • Asquith, C. R. M., et al. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank.
  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • WIPO Patentscope. (2023). 116063184 Preparation method of 2-bromo-6-fluoroaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-4,6-difluoroaniline. PrepChem.com. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. Retrieved from [Link]

  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4,6-difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Letermovir (5) from 2-bromo-6-fluoroaniline ((A), discovery (blue) and first process (red) routes) and from compound 65 (B). ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PubMed Central. Retrieved from [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved from [Link]

  • MDPI. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Google Patents. (n.d.). US4188342A - Ortho-bromination of ortho-alkylated anilines.
  • Filo. (2025). aniline to orthobromoaniline. Filo. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions with 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline in Modern Synthesis 2-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline in Modern Synthesis

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline is a highly valuable and strategic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern offers a confluence of steric and electronic properties that can be exploited to fine-tune the characteristics of target compounds. The presence of the difluoromethoxy group, a bioisostere of the methoxy group, can enhance metabolic stability, lipophilicity, and binding affinity. The fluorine atom at the 4-position and the amino group at the 1-position further modulate the electronic nature of the aromatic ring, influencing both reactivity and the physiological properties of the final product.

The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This guide provides detailed application notes and experimentally grounded protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline. The methodologies presented are based on established principles for cross-coupling with sterically hindered and electronically complex aryl bromides, offering a robust starting point for your synthetic endeavors.

Challenges and Considerations in Cross-Coupling Reactions

The successful execution of cross-coupling reactions with 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline requires careful consideration of its structural features:

  • Steric Hindrance: The presence of two ortho substituents, the amino and difluoromethoxy groups, creates significant steric bulk around the bromine atom. This can impede the oxidative addition step in the catalytic cycle. To overcome this, the use of bulky, electron-rich phosphine ligands is often essential to promote the formation of the active palladium(0) species and facilitate its approach to the sterically encumbered C-Br bond.

  • Electronic Effects: The difluoromethoxy and fluoro groups are electron-withdrawing, which can influence the reactivity of the aryl bromide. While this can sometimes facilitate oxidative addition, the overall electronic nature of the substrate must be considered when selecting the appropriate catalyst system and reaction conditions.

  • Coordinating Groups: The free amino group can coordinate to the palladium center, potentially inhibiting catalysis. While in many cases unprotected anilines can be used successfully, in challenging transformations, protection of the amino group may be necessary.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. For a substrate like 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline, the choice of a highly active and sterically accommodating catalyst system is paramount.

Causality Behind Experimental Choices
  • Catalyst and Ligand: A pre-formed palladium catalyst or a combination of a palladium source and a bulky, electron-rich biarylphosphine ligand is recommended. Ligands such as SPhos, XPhos, or RuPhos are designed to stabilize the monoligated palladium(0) species, which is believed to be the active catalyst, and promote oxidative addition to sterically hindered aryl bromides. The use of palladacycle precatalysts, such as the G3 or G4 palladacycles, can also be highly effective as they provide a reliable source of the active catalytic species.

  • Base: A moderately strong base is required to activate the boronic acid or ester for transmetalation. Potassium carbonate or potassium phosphate are often good choices as they are generally well-tolerated by a wide range of functional groups.

  • Solvent: A polar aprotic solvent system, often with the inclusion of water, is typically used to facilitate the dissolution of the base and the boronic acid. Dioxane/water or toluene/water mixtures are common.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification reagents Combine Substrate, Boronic Acid, and Base solvent Add Solvent (e.g., Dioxane/Water) reagents->solvent degas Degas with N₂/Ar solvent->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to 80-110 °C catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline with Phenylboronic Acid
Reagent/ParameterValueNotes
Substrate 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (1.0 equiv)---
Boronic Acid Phenylboronic Acid (1.2-1.5 equiv)Can be substituted with other aryl or heteroaryl boronic acids.
Palladium Source Pd₂(dba)₃ (2-5 mol%)Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source.
Ligand SPhos (4-10 mol%)A bulky biarylphosphine ligand is crucial for this transformation.
Base K₃PO₄ (2.0-3.0 equiv)Potassium phosphate is a reliable base for Suzuki couplings.
Solvent 1,4-Dioxane/H₂O (4:1 v/v)A mixture of a polar aprotic solvent and water is often optimal.
Temperature 90-110 °CHigher temperatures may be required for challenging substrates.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS for completion.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline, phenylboronic acid, and potassium phosphate.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling N₂ or Ar through the solution for 15-20 minutes.

  • In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.

  • Add the catalyst/ligand mixture to the reaction flask.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[1][2] The steric hindrance of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline necessitates the use of specialized, bulky ligands to achieve efficient coupling.[3][4][5]

Causality Behind Experimental Choices
  • Catalyst and Ligand: For sterically demanding aryl bromides, bulky, electron-rich dialkylbiarylphosphine ligands such as BrettPhos, RuPhos, or XPhos are often required. These ligands promote the formation of a monoligated palladium(0) species that is highly active in the oxidative addition step.

  • Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically employed to ensure the stability of the catalyst and the base.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L->Oxidative\nAddition\nComplex Ar-Br Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R₂NH De-protonation De-protonation Amine\nCoordination->De-protonation Base Reductive\nElimination Reductive Elimination De-protonation->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline with Morpholine
Reagent/ParameterValueNotes
Substrate 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (1.0 equiv)---
Amine Morpholine (1.2-1.5 equiv)Can be substituted with other primary or secondary amines.
Palladium Source Pd(OAc)₂ (2-5 mol%)Palladium(II) acetate is a common and stable palladium source.
Ligand BrettPhos (4-10 mol%)A highly active ligand for sterically hindered substrates.
Base NaOtBu (1.5-2.0 equiv)A strong, non-nucleophilic base is critical.
Solvent Toluene (anhydrous)Anhydrous conditions are important for this reaction.
Temperature 100-120 °CElevated temperatures are typically required.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS for completion.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂, BrettPhos, and NaOtBu.

  • Add anhydrous toluene, followed by 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline and morpholine.

  • Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to aryl alkynes. For electron-deficient and sterically hindered aryl bromides, careful optimization of the catalyst system and reaction conditions is necessary to achieve high yields and avoid side reactions such as the homocoupling of the alkyne.

Causality Behind Experimental Choices
  • Catalyst System: The classic Sonogashira conditions employ a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used to deprotonate the terminal alkyne and to act as a solvent.

  • Solvent: The amine base often serves as the solvent, but other solvents like THF or DMF can also be used.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification reagents Combine Substrate, Alkyne, and CuI solvent Add Amine Base (e.g., Et₃N) reagents->solvent degas Degas with N₂/Ar solvent->degas catalyst Add Pd Catalyst degas->catalyst heat Stir at RT to 60 °C catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify

Caption: Workflow for the Sonogashira cross-coupling reaction.

Detailed Protocol: Sonogashira Coupling of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline with Phenylacetylene
Reagent/ParameterValueNotes
Substrate 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (1.0 equiv)---
Alkyne Phenylacetylene (1.2-1.5 equiv)Can be substituted with other terminal alkynes.
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A standard catalyst for Sonogashira couplings.
Copper Co-catalyst CuI (1-3 mol%)Copper(I) iodide is the most common co-catalyst.
Base/Solvent Triethylamine (Et₃N)Serves as both the base and the solvent.
Temperature Room Temperature to 60 °CGentle heating may be required.
Reaction Time 4-12 hoursMonitor by TLC or LC-MS for completion.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline, Pd(PPh₃)₂Cl₂, and CuI.

  • Add triethylamine, followed by phenylacetylene.

  • Stir the reaction mixture at room temperature or heat gently to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst.
Insufficiently anhydrous conditionsEnsure all glassware is oven-dried and solvents are anhydrous.
Inappropriate base or solventScreen different bases and solvents.
Formation of side products Dehalogenation of the starting materialUse a less polar solvent or a different ligand.
Homocoupling of the boronic acid or alkyneEnsure thorough degassing of the reaction mixture.
Difficulty in purification Co-elution of product with byproductsOptimize the mobile phase for column chromatography. Consider recrystallization.

Conclusion

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline is a powerful building block for the synthesis of novel and complex molecules. The protocols provided in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions offer a solid foundation for researchers to explore the rich chemistry of this versatile compound. Successful application of these methods will depend on careful consideration of the substrate's unique properties and thoughtful optimization of reaction conditions.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Kosugi, M., Kameyama, M., & Migita, T. (1983). Palladium-catalyzed aromatic amination of aryl bromides with N,N-diethylamino-tributyltin. Chemistry Letters, 12(6), 927-928.
  • Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(7), 1162-1163.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.

Sources

Application

Application Note: Analytical Quantification of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline

Executive Summary This guide details the analytical characterization and quantification of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (CAS: 1700495-04-0), a critical halogenated aniline intermediate often utilized in th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical characterization and quantification of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (CAS: 1700495-04-0), a critical halogenated aniline intermediate often utilized in the synthesis of HIF-2


 inhibitors and kinase-targeting therapeutics.

Due to the presence of the difluoromethoxy (


) group and multiple halogen substituents, this compound presents specific chromatographic challenges, including lipophilicity-driven retention and potential ionization suppression. This protocol establishes a Reverse-Phase HPLC-UV  method for assay and purity analysis, and a high-sensitivity LC-MS/MS  method for trace quantification (e.g., genotoxic impurity screening).

Compound Profile & Physicochemical Properties[1][2][3][4][5]

Understanding the molecule's behavior in solution is prerequisite to method development.

PropertyDataRelevance to Analysis
Chemical Name 2-Bromo-6-(difluoromethoxy)-4-fluoroanilineTarget Analyte
CAS Number 1700495-04-0Unique Identifier
Formula

Isotope modeling
Molecular Weight 256.02 g/mol Mass Spectrometry (

)
LogP (Predicted) ~2.8 - 3.2High retention on C18; requires high organic % for elution.
pKa (Base) ~2.5 - 3.0 (Weak base)Nitrogen is less basic due to electron-withdrawing halogens. Requires acidic pH for protonation in ESI+.
UV Max ~210 nm, 254 nmAromatic ring absorption.

Analytical Strategy & Decision Tree

The choice of method depends on the analytical objective: Macro-analysis (Purity/Assay) vs. Micro-analysis (Trace Impurity).

AnalyticalStrategy Start Sample Type Goal_Assay Purity / Assay (>0.1% w/w) Start->Goal_Assay Raw Material Goal_Trace Trace / Genotox (<10 ppm) Start->Goal_Trace Final Drug Product Method_HPLC HPLC-UV / DAD (Protocol A) Goal_Assay->Method_HPLC Robustness Method_LCMS LC-MS/MS (MRM) (Protocol B) Goal_Trace->Method_LCMS Sensitivity Result_QC Release Testing % Purity Method_HPLC->Result_QC Result_Safety Safety Screening ppm Level Method_LCMS->Result_Safety

Figure 1: Analytical decision matrix for selecting the appropriate quantification workflow.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Routine purity assessment, reaction monitoring, and assay determination. Principle: Reversed-phase chromatography using a C18 stationary phase with acidic buffering to suppress silanol activity and ensure peak symmetry.

Instrumental Conditions[1][6][7][8][9]
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ) or equivalent.
    
    • Why: The "Plus" series provides extra end-capping, critical for reducing tailing of basic anilines.

  • Column Temperature:

    
     (Improves mass transfer and peak sharpness).
    
  • Flow Rate:

    
    .
    
  • Detection: UV at 254 nm (Primary) and 210 nm (Secondary/Impurity check).

  • Injection Volume:

    
    .[1][2]
    
Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Note: Phosphoric acid is preferred over formic acid for UV analysis due to lower background absorbance at 210 nm.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Program

The compound is lipophilic; a gradient starting at moderate organic content is required.

Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Ramp
18.01090Wash
18.19010Re-equilibration
23.09010End
Standard Preparation[6]
  • Stock Solution: Weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Anilines are soluble in organic solvents). Concentration:

    
    .
    
  • Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) to reach

    
    .
    

Protocol B: LC-MS/MS Quantification (Trace Analysis)

Purpose: Quantifying trace levels of this intermediate in final drug substances (Genotoxic Impurity Screening). Principle: Triple Quadrupole Mass Spectrometry using Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters[1][6][8][9][10]
  • Ionization: Electrospray Ionization (ESI), Positive Mode .[3][1][2]

    • Mechanism:[4] Protonation of the aniline amine group (

      
      ).
      
  • Source Temp:

    
    .
    
  • Capillary Voltage:

    
    .
    
MRM Transitions

Due to the bromine atom, the mass spectrum will show a characteristic 1:1 doublet at


 256 and 258 (

and

). We monitor both to confirm identity.
Transition TypePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Logic
Quantifier 256.0 (

)
206.020Loss of

or similar fragment
Qualifier 1 258.0 (

)
208.020Isotope confirmation
Qualifier 2 256.0177.035Deep fragmentation (Loss of Br)

Note: Exact fragmentation requires empirical tuning. The loss of the difluoromethyl group or HF is common in such structures.

LC Conditions for MS
  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: Waters ACQUITY UPLC BEH C18 (

    
    ).
    
  • Flow Rate:

    
    .
    

Method Validation & Troubleshooting

System Suitability Criteria

To ensure data trustworthiness (E-E-A-T), the system must pass these checks before running samples:

ParameterAcceptance CriteriaTroubleshooting
Tailing Factor

If

, replace column or increase buffer strength.
Resolution

(from nearest impurity)
Adjust gradient slope.
% RSD (Area)

(n=6 injections)
Check injector precision or seal leaks.
Common Issues
  • Peak Broadening: Often caused by the "diluent effect." If the sample is dissolved in 100% ACN but the mobile phase starts at 10% ACN, the analyte may precipitate or travel faster than the solvent front.

    • Fix: Dissolve sample in a solvent mixture matching the initial mobile phase (e.g., 50:50 Water:ACN).

  • Ghost Peaks: Halogenated compounds can stick to PTFE lines.

    • Fix: Use PEEK tubing and implement a needle wash with high organic content (e.g., MeOH:IPA).

Workflow Visualization

Workflow Sample Sample Preparation (Dissolve in 50:50 ACN:H2O) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (10 µL) Filter->Inject Sep Separation (C18 Column, Gradient) Inject->Sep Detect Detection (UV @ 254nm or MS/MS) Sep->Detect Data Data Analysis (Integration & Quant) Detect->Data

Figure 2: Step-by-step experimental workflow for sample processing.

References

  • Lores, E., et al. (1978).[5] Determination of Halogenated Anilines and Related Compounds by HPLC. Journal of Chromatographic Science. Retrieved from [Link]

Sources

Method

Application Note: Purification Protocols for 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline

H BrF NO Molecular Weight: 256.02 g/mol Part 1: Executive Summary & Strategic Analysis The Challenge The purification of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline presents a specific set of challenges common to electro...

Author: BenchChem Technical Support Team. Date: February 2026


H

BrF

NO Molecular Weight: 256.02 g/mol

Part 1: Executive Summary & Strategic Analysis

The Challenge

The purification of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline presents a specific set of challenges common to electron-deficient poly-halogenated anilines. The presence of three electron-withdrawing groups (Bromine, Fluorine, and the Difluoromethoxy ether) significantly reduces the basicity of the amino group. Consequently, standard acid-base extraction techniques—often the first line of defense for aniline purification—are frequently ineffective or require conditions harsh enough to degrade the difluoromethoxy moiety (susceptible to acid-catalyzed hydrolysis).

Impurity Profile

In a typical synthesis (likely bromination of 2-(difluoromethoxy)-4-fluoroaniline), the following impurities are critical to manage:

  • Regioisomers: 6-Bromo vs 2-Bromo isomers (if the starting material substitution pattern allows).

  • Over-bromination: Formation of 2,6-dibromo species.

  • Oxidative Degradation: Anilines are prone to oxidation, leading to colored azobenzene-like impurities ("tar").

Strategic Approach

This guide prioritizes physical separation methods over chemical extraction. We employ a "Filter-Crystallize-Polish" workflow designed to achieve >99.5% purity suitable for pharmaceutical intermediate use.

Part 2: Detailed Purification Protocols

Workflow Visualization

The following diagram outlines the decision logic and process flow for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture Quench Step 1: Reductive Quench (Remove excess Br2) Start->Quench Extraction Step 2: Organic Workup (DCM or EtOAc) Quench->Extraction Decision Physical State? Extraction->Decision Solid Solid / Semi-Solid Decision->Solid Oil Viscous Oil Decision->Oil Recryst Step 3A: Recrystallization (Hexane/Toluene or EtOH/H2O) Solid->Recryst Distill Step 3B: Vacuum Distillation (High Vacuum <1 mmHg) Oil->Distill Chrom Step 4: Flash Chromatography (Silica Gel Polish) Recryst->Chrom If purity <98% Final Pure Product (>99.5% HPLC) Recryst->Final If purity >99% Distill->Chrom If purity <98% Distill->Final If purity >99% Chrom->Final

Figure 1: Logical workflow for the isolation and purification of electron-deficient anilines.

Protocol 1: Chemical Workup (The "Crude" Clean)

Objective: Remove inorganic salts, residual brominating agents, and highly polar byproducts.

Causality: Direct evaporation of the reaction solvent often traps inorganic acids (HBr) within the crystal lattice, leading to long-term degradation. A reductive quench is mandatory to neutralize active bromine species that would otherwise continue to react during drying.

Materials:

  • Sodium Bisulfite (NaHSO

    
    ) or Sodium Thiosulfate (Na
    
    
    
    S
    
    
    O
    
    
    ).
  • Saturated Sodium Bicarbonate (NaHCO

    
    ).
    
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Procedure:

  • Quench: Cool the reaction mixture to 0–5°C. Slowly add a 10% aqueous solution of Sodium Bisulfite until the red/brown color of bromine fades to a pale yellow.

  • Neutralization: Adjust pH to ~7–8 using saturated NaHCO

    
    . Note: Do not exceed pH 9 to avoid potential hydrolysis of the difluoromethoxy group.
    
  • Extraction: Extract the aqueous layer 3x with DCM. The target molecule is highly lipophilic and will partition efficiently into the organic phase.

  • Drying: Dry combined organics over Anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    ). Filter and concentrate under reduced pressure (keep bath <40°C).
Protocol 2: Fractional Recrystallization (Scalable)

Objective: Bulk removal of regioisomers and non-polar impurities. Applicability: Primary method if the crude material solidifies.

Solvent Selection Logic:

  • Hexane/Toluene: Best for removing non-polar "oils" and oligomers. The fluorinated aniline should be soluble in hot Toluene but insoluble in cold Hexane.

  • Ethanol/Water: Classic system. The "difluoromethoxy" group adds significant lipophilicity, making the molecule less soluble in water than simple anilines.

Step-by-Step (Hexane/Toluene System):

  • Dissolution: Place crude solid in a flask. Add Toluene (approx. 2 mL per gram of solid). Heat to 60–70°C until dissolved.

  • Precipitation: Remove from heat. While stirring, slowly add Hexane (approx. 4–5 mL per gram) dropwise.

    • Observation: If an "oil" separates out first (oiling out), reheat and add slightly more Toluene.

  • Crystallization: Allow to cool slowly to room temperature, then place in an ice bath (0°C) for 2 hours.

  • Filtration: Collect crystals via vacuum filtration.[1][2][3] Wash with cold Hexane.

Protocol 3: Flash Column Chromatography (High Purity)

Objective: Separation of close-running regioisomers (e.g., 4-bromo vs 2-bromo isomers) that co-crystallize.

Stationary Phase: Silica Gel (60 Å, 230–400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).

Gradient Table:

Time (min)% Hexane% Ethyl AcetatePhase Description
0–5100%0%Column equilibration / Elute non-polar impurities
5–1595%5%Elution of highly lipophilic byproducts
15–3090%10%Target Molecule Elution Window
30–4070%30%Flush polar impurities (tar/oxidized amines)

Technical Note: The difluoromethoxy group makes the molecule move faster on silica (higher R


) compared to a standard methoxy aniline due to reduced hydrogen bonding capability. Expect R

~0.4–0.5 in 9:1 Hexane:EtOAc.

Part 3: Quality Control & Validation

To ensure the protocol is self-validating, the following analytical checkpoints must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 50% B to 90% B over 10 min. (High organic start required due to lipophilicity).

  • Detection: UV at 254 nm.

NMR Verification ( H NMR, 400 MHz, CDCl )
  • Diagnostic Signal: The difluoromethoxy group (-OCHF

    
    ) appears as a characteristic triplet (due to coupling with two fluorines) in the range of 
    
    
    
    6.3–6.7 ppm
    with a large coupling constant (
    
    
    Hz) [1].
  • Aromatic Region: Verify the integration of the two aromatic protons. Impurities often show up as small singlets or doublets slightly shifted from the main peaks.

References

  • European Patent Office. (1999). Difluoromethoxybenzene derivatives and their use as intermediates (EP 1031555 B1).[4] Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136285, 2-Bromo-4,6-difluoroaniline.[5] Retrieved from .

  • BenchChem. (2025).[1] Technical Support: Purification of Halogenated Aniline Compounds. Retrieved from .

  • ChemicalBook. (2026). 2-Bromo-4,6-difluoroaniline Properties and Suppliers. Retrieved from .

Sources

Application

Application Notes &amp; Protocols for the Safe Handling and Disposal of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Principle of Cautious Handling for Novel Anilines 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline is a substituted aniline, a class of compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Cautious Handling for Novel Anilines

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline is a substituted aniline, a class of compounds widely used as intermediates in the pharmaceutical and chemical industries.[1] Many substituted anilines are known to be hazardous, exhibiting potential toxicity if inhaled, ingested, or absorbed through the skin.[2][3] The introduction of a bromine atom, a fluorine atom, and a difluoromethoxy group to the aniline scaffold creates a unique molecule whose toxicological and chemical properties have not been fully characterized.

The core principle of these application notes is prudent avoidance of exposure. Lacking specific toxicity data, we must infer potential hazards from related structures. This approach, grounded in the principles of chemical safety and risk mitigation, ensures that researchers are protected against both known and unknown risks. The causality behind this stringent approach is simple: the potential consequences of exposure to a novel chemical entity—ranging from acute toxicity to long-term health effects—far outweigh the inconvenience of rigorous safety protocols.

Compound Identification and Inferred Hazard Profile

While specific data is lacking, the fundamental properties of this compound are known. The hazard information is inferred from analogous compounds and should be treated as a preliminary, non-exhaustive assessment.

PropertyValue / InformationSource
Chemical Name 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline-
CAS Number 1700495-04-0-
Molecular Formula C₇H₅BrF₃NO-
Molecular Weight 256.02 g/mol -
Physical Form Solid (Assumed based on similar anilines)-
GHS Hazard Class (Inferred) Acute Toxicity (Oral, Dermal, Inhalation) - Category 3 or 4Skin Irritation - Category 2Serious Eye Irritation - Category 2/2ASpecific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory Irritation)[4][5][6]
Inferred Signal Word Danger or Warning [5]

Hazard Analysis: A Logic-Based Assessment from Structural Analogs

To construct a reliable safety framework, we analyze the hazards of structurally related anilines for which Safety Data Sheets are available. The consistent hazard profile across these analogs provides a strong basis for our recommended protocols.

Analogous CompoundKey Hazards Identified
4-(difluoromethoxy)aniline Toxic if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[5]
2-Bromo-6-fluoroaniline Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[6]
4-Bromo-2,6-difluoroaniline Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[4]
2-Bromo-4-fluoroaniline Harmful by inhalation, in contact with skin, and if swallowed; Irritating to eyes, respiratory system, and skin. May induce methemoglobinemia.[2]

The common thread is clear: multi-route toxicity and irritant properties. The presence of the difluoromethoxy group may also present unique metabolic liabilities, as the metabolism of fluorinated compounds can sometimes lead to toxic byproducts.[7]

G cluster_analogs Known Hazards from Structural Analogs cluster_inferred Inferred Hazard Profile for Target Compound cluster_protocol Resulting Safety Protocol A 2-Bromo-6-fluoroaniline (Harmful, Irritant) Target 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (Treat as Acutely Toxic & Severe Irritant) A->Target Informs B 4-(difluoromethoxy)aniline (Toxic, Irritant) B->Target Informs C 4-Bromo-2,6-difluoroaniline (Harmful, Irritant) C->Target Informs Protocol Mandatory Use of: - Chemical Fume Hood - Full PPE (Gloves, Goggles, Lab Coat) - Hazardous Waste Disposal Target->Protocol Dictates

Caption: Inferred Hazard Logic Diagram.

Experimental Protocols: Safe Handling & Operations

These protocols are designed to be self-validating systems. Adherence to each step is critical for ensuring personnel safety.

Engineering Controls: The Primary Barrier
  • Mandatory Fume Hood Use: All weighing, transferring, and handling of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline, whether in solid or solution form, must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute. The fume hood is the primary defense against inhalation of powders or vapors.[6]

  • Accessible Emergency Equipment: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[8]

Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is not optional. The following must be worn at all times when handling the compound:

  • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 standards are required.[9] Standard safety glasses do not provide adequate protection against splashes.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Given the unknown skin permeability, consider double-gloving for extended operations. Gloves must be inspected for tears before use and replaced immediately if contaminated.[2][8] After handling, remove gloves and wash hands thoroughly with soap and water.

  • Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[8]

Emergency Procedures: Spill & Exposure Protocol
  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][6]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention immediately.[5][6]

  • Minor Spill (Solid):

    • Restrict access to the area.

    • Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep the material into a designated, sealable hazardous waste container. Avoid creating dust.

    • Clean the spill area with a detergent solution and wipe dry.

    • All cleanup materials must be disposed of as hazardous waste.

  • Major Spill: Evacuate the laboratory immediately. Alert personnel in adjacent areas and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

Protocol for Safe Disposal

Disposal must be conducted in strict accordance with local, state, and federal regulations.[2] Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[1]

Waste Characterization & Segregation
  • Classification: All waste containing 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline, including pure compound, contaminated consumables (e.g., pipette tips, wipes), and spill cleanup materials, must be classified and handled as acutely hazardous chemical waste .

  • Segregation: Keep this waste stream separate from other chemical wastes to avoid incompatible reactions. It should not be mixed with strong oxidizing agents or strong acids.[6]

Containerization and Labeling Protocol
  • Primary Container: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) bottle or drum) for all waste.

  • Labeling: Affix a hazardous waste label to the container immediately upon starting waste collection. The label must include:

    • The full chemical name: "Hazardous Waste: 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline"

    • The primary hazards: "Toxic," "Irritant"

    • The date accumulation started.

    • The name of the principal investigator or lab group.

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, preferably within secondary containment, until it is collected by trained EHS personnel or a licensed disposal contractor.

Caption: Workflow for Safe Handling and Disposal.

References

  • Angene Chemical. Safety Data Sheet for methyl 2-(difluoromethoxy)pyridine-4-carboxylate.[Link]

  • U.S. Environmental Protection Agency. EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines.[Link]

  • Royal Society of Chemistry. Late-stage difluoromethylation: concepts, developments and perspective.[Link]

  • Rutgers University. Aniline Standard Operating Procedure.[Link]

  • Tang, W., et al. The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Sekret, R., &iregi, M. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Environmental and Public Health. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline Synthesis

Introduction Welcome to the Technical Support Center. This guide addresses the synthesis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline , a critical intermediate for kinase inhibitors and agrochemicals. Our internal data...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline , a critical intermediate for kinase inhibitors and agrochemicals.

Our internal data and user feedback indicate that the "yield-killing" steps are almost exclusively:

  • The O-Difluoromethylation Step: Incomplete conversion or polymerization of the carbene source.

  • The Nitro Reduction Step: Inadvertent hydro-debromination (loss of the bromine atom).

This guide prioritizes the Nitro-Phenol Route (Scheme A), as it offers superior regiocontrol compared to late-stage bromination of the aniline.

Part 1: Synthesis Workflow & Logic

The following diagram outlines the recommended synthetic pathway and the critical control points (CCPs) where yield is often lost.

SynthesisWorkflow Start Starting Material: 2-Bromo-4-fluoro-6-nitrophenol Step1 Step 1: O-Difluoromethylation (The 'Yield Killer') Start->Step1 ClCF2CO2Na / K2CO3 DMF, 90-100°C Intermed Intermediate: 2-Bromo-6-(difluoromethoxy)-4-fluoronitrobenzene Step1->Intermed Yield Target: >75% Step2 Step 2: Chemoselective Reduction (Debromination Risk) Intermed->Step2 Fe / NH4Cl or Pt(S)/C + H2 Target Target Product: 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline Step2->Target Yield Target: >85%

Figure 1: Recommended synthetic pathway. Step 1 requires strict moisture control. Step 2 requires catalyst poisoning to prevent halogen loss.

Part 2: Module 1 - The O-Difluoromethylation Step

The Challenge: Introducing the


 group onto the phenol.
Primary Reagent:  Sodium Chlorodifluoroacetate (SCDA) is preferred over Freon-22 gas for safety and stoichiometry control, but it is sensitive to moisture.
Protocol Optimization
  • Reagent: Sodium chlorodifluoroacetate (

    
    ).[1]
    
  • Solvent: DMF or NMP (Must be anhydrous).

  • Base:

    
     (Anhydrous).
    
  • Temperature: 95°C – 100°C (Critical for decarboxylation).

Troubleshooting Guide: Low Yield in Step 1
SymptomProbable CauseCorrective Action
Yield < 30% (High SM recovery) Incomplete Decarboxylation The reaction temperature is likely too low. SCDA requires >90°C to release

. Ensure internal temp is monitored, not just the bath temp.
Yield < 30% (No SM left) Carbene Hydrolysis Water is present. Difluorocarbene (

) reacts with water 1000x faster than phenol. Action: Dry DMF over molecular sieves (4Å) for 24h. Dry

in an oven at 120°C.
Sticky/Tarry Mixture Polymerization Excess carbene polymerized. Action: Add SCDA in portions (e.g., 3 portions over 1 hour) rather than all at once. This keeps the instantaneous concentration of

low, favoring reaction with the phenol.
Incomplete Conversion Base Stoichiometry The phenol must be fully deprotonated before carbene generation. Stir Phenol +

at 60°C for 30 mins before adding SCDA and raising temp.
Advanced Insight: The "Proton Source" Trick

While water is the enemy, the final step of the mechanism requires a proton source to convert the intermediate anion (


) to the product (

).
  • Tip: In strictly anhydrous conditions, the reaction can stall. Adding a controlled proton source like 10-20 mol% of water after the initial reaction period, or relying on the slow protonation during workup, is standard. However, some protocols suggest using wet DMF intentionally is a mistake; instead, use anhydrous conditions and add a weak proton donor if necessary, though usually, the solvent or trace moisture during workup suffices.

Part 3: Module 2 - Chemoselective Reduction

The Challenge: Reducing the Nitro (


) group to Aniline (

) without removing the Bromine (

) or Fluorine (

). Risk: Standard Palladium on Carbon (Pd/C) with Hydrogen gas will frequently cause hydrodehalogenation (stripping the Br).
Recommended Protocols
Option A: Iron/Ammonium Chloride (The Robust Method)
  • Why: Iron reduction is chemically incapable of breaking the C-Br bond under mild conditions.

  • Protocol:

    • Dissolve intermediate in EtOH/Water (3:1).

    • Add 5.0 equiv Iron powder (reduced) and 2.0 equiv

      
      .
      
    • Heat to reflux (70-80°C) for 2-4 hours.

    • Filter hot through Celite to remove iron oxides.

  • Yield Expectation: >90%.

Option B: Sulfided Platinum on Carbon (Pt(S)/C)
  • Why: If you must use hydrogenation (for scale/cleanliness), use a "poisoned" catalyst.

  • Protocol:

    • Use 5% Pt(S)/C catalyst.

    • Hydrogen pressure: 1-3 bar (Do not exceed 5 bar).

    • Solvent: Methanol or EtOAc.

    • Crucial: Stop the reaction immediately upon consumption of Hydrogen equivalents.

Troubleshooting Guide: Reduction Failures
SymptomProbable CauseCorrective Action
Product mass is M-80 (Loss of Br) Over-reduction You likely used standard Pd/C. Switch to Iron/Acetic Acid or Iron/NH4Cl . If using catalytic hydrogenation, switch to sulfided Platinum or add a poison like thiophene.
Incomplete Reduction (Hydroxylamine intermediate) pH too neutral Iron reduction requires slight acidity or electrolyte activation. Ensure

is fresh or add catalytic Acetic Acid.
Product is purple/dark Oxidation of Aniline The product is an electron-rich aniline and oxidizes in air. Action: Store under Nitrogen/Argon. Add a pinch of sodium dithionite during workup to keep it light.

Part 4: FAQ & Reference Data

Frequently Asked Questions

Q1: Can I brominate 2-(difluoromethoxy)-4-fluoroaniline directly to save steps?

  • Answer: It is risky. The

    
     group is a strong ortho/para director, and the 
    
    
    
    is a weaker ortho/para director.
    • Position 6 (Target): Ortho to

      
      .
      
    • Position 5: Para to

      
       (but blocked by Fluorine? No, F is at 4.[2] Para to NH2 is position 4).
      
    • Correction: In 4-fluoroaniline, the Para position (4) is occupied. The Ortho positions (2 and 6) are open. Bromination will likely give a mixture of mono-bromination at C2, C6, and di-bromination (2,6-dibromo). Separating the mono-bromo isomer from the di-bromo is difficult. The Nitro route (brominating the phenol) is superior because the Nitro group deactivates the ring, making the bromination more controllable and preventing over-bromination.

Q2: My O-difluoromethylation reaction solidified. What happened?

  • Answer: You likely used too little solvent.

    
     and the byproduct NaCl are solids. Use at least 5-10 volumes of DMF relative to the substrate to maintain agitation.
    

Q3: Is the difluoromethoxy group stable to acid workup?

  • Answer: Generally, yes.

    
     is more stable than a methoxy group in acidic conditions, but avoid prolonged boiling in strong aqueous acid (HCl), which can hydrolyze it back to the phenol.
    
References
  • Difluoromethylation of Phenols (General Protocol)

    • Hands, A. T., et al. (2024).[3] "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Syntheses, 101, 174-192.

    • Source:

  • Fier, P. S., & Hartwig, J. F. (2013). "Selective Difluoromethylation of Phenols." Angewandte Chemie International Edition.
  • Selective Reduction of Halonitrobenzenes

    • Org.[4][5][6][7][8] Process Res. Dev. 2002, 6, 4, 357–366. "Selective Hydrogenation of Halonitrobenzenes to Haloanilines."

    • Context: Validates the use of Pt(S)
  • Reagent Properties (Sodium Chlorodifluoroacetate)

    • Hu, J., et al. (2011). "Reagents for Difluoromethylation."[2][3][5][7][9] Chemical Reviews.

    • Source:

For further assistance, please contact the Process Chemistry Group at ext. 4402 or submit a ticket via the LIMS portal.

Sources

Optimization

Technical Support Center: Bromination of Difluoromethoxy Anilines

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Reference ID: TSC-BR-DFMA-2024 Introduction: The Substrate Challenge Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Reference ID: TSC-BR-DFMA-2024

Introduction: The Substrate Challenge

Welcome to the technical support hub for the halogenation of fluoroalkoxy anilines. You are likely working with 4-(difluoromethoxy)aniline or its isomers—critical bioisosteres in modern drug discovery (e.g., Roflumilast analogs).

The core challenge in brominating this substrate lies in the electronic "tug-of-war" and the hyper-reactivity of the aniline nitrogen.[1]

  • The Amino Group (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ):  A powerful activator and ortho,para-director.
    
  • The Difluoromethoxy Group (

    
    ):  A unique substituent.[1] Unlike a methoxy group (
    
    
    
    ), the fluorine atoms induce a strong electron-withdrawing effect (
    
    
    ), dampening the ring's reactivity slightly, yet the oxygen lone pairs still confer ortho,para-directing character.

This guide addresses the three most common support tickets we receive: Poly-bromination , Oxidative Degradation , and Regioselectivity Failures .

Module 1: Controlling Poly-Bromination (The "Over-Reaction" Issue)

User Issue: "I am targeting the mono-bromo product, but I consistently isolate 15-20% di-bromo impurity, even with 1.0 equivalent of bromine."

Root Cause Analysis

The aniline ring is highly activated.[1][2][3] The product (monobromo-aniline) is still highly activated because the bromine atom is only weakly deactivating compared to the strong activation of the amine.[1] If the local concentration of brominating agent is high, the second bromination happens faster than the mixing time.[1]

Troubleshooting Protocol

Method A: The NBS/DMF Controlled Release (Recommended) Use N-Bromosuccinimide (NBS) in a polar aprotic solvent.[4] NBS provides a low, steady concentration of electrophilic bromine.[1]

  • Dissolve 1.0 eq of difluoromethoxy aniline in DMF (5 mL/mmol).

  • Cool the solution to -10°C to 0°C.

  • Dissolve 1.05 eq of NBS in a minimal amount of DMF.

  • Add the NBS solution dropwise over 30–60 minutes.

    • Why? Keeps the concentration of active brominating species lower than the substrate concentration at all times.[1]

  • Monitor by HPLC/TLC. Quench immediately upon consumption of starting material.[1]

Method B: The "Amine Protection" Route (High Purity) If Method A fails, you must mask the amine's activating power.[1]

  • Acetylation: React aniline with

    
     to form the acetanilide.[1]
    
  • Bromination: Brominate using

    
    /Acetic Acid.[1] The acetamido group is less activating, preventing over-bromination.[1]
    
  • Hydrolysis: Deprotect with dilute HCl/EtOH.

Data: Reagent Selectivity Profile
Reagent SystemActive SpeciesSelectivity (Mono:Di)Risk of OxidationRecommended For

/ AcOH

Low (60:40)HighProtected Anilines
NBS / DMF Polarized N-BrHigh (95:5)LowFree Amines

/


(in situ)
Medium (80:20)Very HighLarge Scale (Green Chem)

Module 2: Oxidative Degradation ("Black Tar" Formation)

User Issue: "My reaction mixture turned dark black/purple within minutes, and the yield is low."

Root Cause Analysis

Anilines are electron-rich and prone to Single Electron Transfer (SET) oxidation, forming radical cations that polymerize into "aniline black" or azo-species. This is exacerbated by:

  • High temperatures (>25°C).[1]

  • Strong oxidants (e.g.,

    
    ).[5]
    
  • Presence of light (radical initiation).[1]

Visualizing the Degradation Pathway

OxidationPath Aniline Difluoromethoxy Aniline RadicalCat Radical Cation [Ar-NH2•]+ Aniline->RadicalCat - e- (Oxidation) Product Bromo-Aniline (Desired) Aniline->Product + Br+ (EAS) Quinone Quinone Imine Species RadicalCat->Quinone dimerization Polymer Dark Polymer (Tars) Quinone->Polymer polymerization

Caption: Competitive pathways between Electrophilic Aromatic Substitution (EAS) and Oxidative Degradation.

Corrective Actions
  • Degas Solvents: Sparge DMF or Acetonitrile with Nitrogen/Argon for 15 mins before use.[1]

  • Light Exclusion: Wrap the reaction flask in aluminum foil. NBS can generate radicals under ambient light.[1]

  • Scavengers: If using

    
    , add a catalytic amount of urea or use a hydrobromide salt of the aniline to suppress oxidation.[1]
    

Module 3: Regiochemistry & The "N-Bromo" Trap

User Issue: "I see a new spot on TLC that disappears after aqueous workup, but the conversion to C-bromo product is slow."

Technical Insight

You are likely observing the N-bromo intermediate .[1] Bromination of anilines often proceeds via kinetic attack on the nitrogen (forming


) followed by a rearrangement to the carbon ring (Orton Rearrangement-like process).
Mechanism & Troubleshooting Flowchart

Troubleshooting Start Issue: Low Yield / Wrong Spot CheckTLC Is there a transient less polar spot? Start->CheckTLC NBromo Diagnosis: N-Bromo Intermediate (Trapped on Nitrogen) CheckTLC->NBromo Yes CheckTemp Check Temperature CheckTLC->CheckTemp No AcidCat Solution: Add Acid Catalyst (e.g., 5% AcOH or TFA) NBromo->AcidCat Promote C-migration TooCold Too Cold (< -10°C)? Rearrangement is slow. CheckTemp->TooCold Reaction Stalled WarmUp Action: Warm to RT Monitor conversion TooCold->WarmUp

Caption: Diagnostic tree for identifying N-bromo species and kinetic traps.

The "Ortho" vs "Para" Rule

For 4-(difluoromethoxy)aniline :

  • The Para position is blocked by

    
    .[1]
    
  • Bromination must occur at the Ortho position (relative to

    
    ).
    
  • Note: The

    
     group is stable to standard EAS conditions. It does not hydrolyze easily like a standard acetal because the fluorines strengthen the C-O bond.[1] However, avoid highly basic workups (pH > 12) which could trigger elimination to difluorocarbene.
    

Standard Operating Procedure (SOP)

Protocol: Selective Monobromination of 4-(Difluoromethoxy)aniline

  • Setup: Flame-dry a 100 mL round-bottom flask. Add magnetic stir bar.[1] Purge with

    
    .
    
  • Substrate: Add 4-(difluoromethoxy)aniline (1.59 g, 10 mmol) and anhydrous Acetonitrile (MeCN, 50 mL).

    • Note: MeCN is preferred over DMF for easier workup if the substrate is soluble.[1]

  • Cooling: Place flask in an ice/water bath (0°C). Shield from light.[1]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise over 20 minutes.

    • Visual Check: Solution may turn slightly orange/red.[1] Deep black indicates oxidation (fail).[1]

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

    • Self-Validation: Look for the disappearance of the starting material spot (

      
      ) and appearance of a slightly less polar product (
      
      
      
      ).[1]
  • Workup:

    • Dilute with water (100 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash organic layer with 10% Sodium Thiosulfate (removes residual bromine/oxidants).[1]

    • Dry over

      
      , filter, and concentrate.
      

References

  • Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Monobromination Reagent for Reactive Aromatic Compounds." The Journal of Organic Chemistry, vol. 44, no. 25, 1979, pp. 4733–4736. Link

  • Smith, K., et al. "Regioselective Bromination of Activated Aromatic Compounds."[1] Organic Biomolecular Chemistry, vol. 3, 2005, pp. 374-377. Link

  • Gillet, J. P., et al. "Scalable Synthesis of Difluoromethoxy-Substituted Anilines." Organic Process Research & Development, vol. 15, no. 6, 2011. (Contextual grounding for fluoroalkoxy stability). Link

  • BenchChem Protocols. "Synthesis of 2-bromo-4-fluoroaniline and analogs." (General procedure adaptation). Link

Sources

Troubleshooting

Technical Support Center: Optimization of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline

Ticket ID: #OPT-2B6D4F Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry) Subject: Reaction Condition Optimization & Troubleshooting Guide Executive Dashboard Welcome to the Technical Supp...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OPT-2B6D4F Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry) Subject: Reaction Condition Optimization & Troubleshooting Guide

Executive Dashboard

Welcome to the Technical Support Center. You are likely encountering yield or selectivity issues in the synthesis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline . This scaffold presents two distinct chemical challenges: the controlled introduction of the difluoromethoxy ether (


OCHF

) and the regioselective bromination of an electron-rich aniline system.

This guide moves beyond standard literature to address the "hidden" variables that cause experimental failure.

Parameter Critical Specification
Target Molecule 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline
Key Challenges 1. Carbene half-life management (Hydrolysis vs. Insertion).2. Regiocontrol during electrophilic aromatic substitution.
Primary Reagents Sodium chlorodifluoroacetate (SCDA), N-Bromosuccinimide (NBS).
Safety Alert Difluorocarbene generation releases CO

(pressure buildup). Ensure adequate venting.[1]
Module 1: The Critical Step – O-Difluoromethylation

The installation of the


OCHF

group is the most common failure point. The reaction typically utilizes Sodium Chlorodifluoroacetate (SCDA) as a difluorocarbene source.[2] The mechanism involves the thermal decarboxylation of SCDA to generate singlet difluorocarbene (

), which is then trapped by the phenoxide.
Optimized Protocol
  • Substrate: 2-Nitro-5-fluorophenol (Recommended precursor to ensure correct F-placement relative to amine).

  • Reagents: SCDA (2.5 equiv), Cs

    
    CO
    
    
    
    (1.5 equiv).
  • Solvent System: DMF : Water (10:1 ratio). (Critical Variable)

  • Temperature: 95–100 °C.

Why this works (The "Secret" Sauce): Many protocols fail because they use anhydrous conditions. The reaction intermediate is an aryl difluoromethyl anion (Ar-O-CF


). This anion requires a proton source to form the final product (Ar-O-CF

H).
Without water (or a protic co-solvent), the reaction stalls or leads to decomposition. However, too much water hydrolyzes the carbene. The 10:1 ratio is the "Goldilocks" zone [1].
Troubleshooting Guide (Q&A)

Q: My reaction turns black and yield is <20%. What happened? A: You likely experienced "Carbene Starvation." If the temperature is ramped too slowly, SCDA decarboxylates and the carbene polymerizes or hydrolyzes before reacting with the phenol.

  • Fix: Pre-heat the phenol/base mixture to 100 °C before adding SCDA. Add SCDA in portions (or via solid addition funnel) to maintain a steady concentration of active carbene.

Q: I see starting material remaining despite adding excess SCDA. A: Check your stirring rate. This is a heterogeneous reaction (solid base/SCDA in liquid).

  • Fix: Increase stirring to >800 RPM. Poor mass transfer prevents the phenoxide from trapping the short-lived carbene.

Q: Can I use ClCHF


 gas (Freon-22) instead? 
A:  Technically yes, but it is ozone-depleting and requires an autoclave. SCDA is the preferred solid surrogate for modern process chemistry due to better stoichiometry control [2].
Module 2: Regioselective Bromination

Once the ether is installed and the nitro group reduced to the aniline (standard Fe/HCl or H


/Pd conditions), you must brominate position 2.

Substrate: 2-(difluoromethoxy)-4-fluoroaniline. Target: Bromination at C2 (Ortho to NH


, Meta to F).
Optimized Protocol
  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).

  • Solvent: DMF or Acetonitrile (Polar aprotic is essential).

  • Temperature: -10 °C to 0 °C.

Why NBS over Br


? 
Elemental bromine is too aggressive for this electron-rich system, leading to poly-brominated impurities (e.g., 2,6-dibromo species, displacing the OCHF

group). NBS provides a slow, controlled release of the bromonium ion. The polar solvent (DMF) stabilizes the transition state, enhancing para/ortho selectivity [3]. Since the para-position (4) is blocked by Fluorine and position 6 is blocked by

OCHF

, the reaction is naturally directed to position 2.
Troubleshooting Guide (Q&A)

Q: I am observing a "di-bromo" impurity by LCMS. A: This is likely bromination at the 5-position (ortho to Fluorine) or over-bromination if the stoichiometry is loose.

  • Fix: Lower the temperature to -20 °C. Ensure NBS is added as a solution dropwise over 30 minutes. Do not dump solid NBS into the reactor.

Q: The product is turning purple during workup. A: Anilines are oxidation-sensitive. Residual bromine or NBS is oxidizing the amine.

  • Fix: Quench the reaction with 10% aqueous Sodium Thiosulfate or Sodium Bisulfite immediately upon completion.

Module 3: Visual Logic & Workflow
Figure 1: Synthetic Pathway & Logic Flow

This diagram illustrates the recommended route and the critical decision points for regiocontrol.

SynthesisWorkflow Start Precursor: 2-Nitro-5-fluorophenol Step1 Step 1: O-Difluoromethylation (SCDA, Cs2CO3, DMF/H2O) Start->Step1 Install OCHF2 Inter1 Intermediate: 1-(Difluoromethoxy)-2-nitro-4-fluorobenzene Step1->Inter1 Decarboxylation Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Inter1->Step2 Reduce NO2 Inter2 Intermediate: 2-(Difluoromethoxy)-4-fluoroaniline Step2->Inter2 Form Aniline Step3 Step 3: Regioselective Bromination (NBS, DMF, -10°C) Inter2->Step3 Electrophilic Subst. Final Target: 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline Step3->Final C2 Bromination

Caption: Optimized synthetic route ensuring correct regiochemical placement of Fluorine and Bromine substituents.

Figure 2: Troubleshooting the "Stalled Reaction"

Use this logic tree when the O-difluoromethylation step fails to reach completion.

Troubleshooting Issue Issue: Low Conversion (<50%) Check1 Check 1: Proton Source? Issue->Check1 Action1 Add 10% Water to DMF Check1->Action1 Dry Solvents Used Check2 Check 2: Temp Profile? Check1->Check2 Water Present Action2 Pre-heat to 100°C before addition Check2->Action2 Slow Ramp Check3 Check 3: Reagent Quality Check2->Check3 Temp OK Action3 Dry SCDA in desiccator (Hygroscopic!) Check3->Action3

Caption: Diagnostic logic for resolving low-yield O-difluoromethylation reactions.

References
  • Organic Syntheses. (2024). Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate. Org. Synth. 2024, 101, 164-180.[1] [1]

  • Hu, J., et al. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46, 842–863.[1]

  • BenchChem Application Note. (2025). Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline (Analogous Regioselectivity).

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline

Ticket ID: #PUR-BFD-001 Assigned Specialist: Senior Application Scientist Status: Open Subject: Troubleshooting Isolation & Purity Optimization Introduction Welcome to the Technical Support Center. You are dealing with 2...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-BFD-001 Assigned Specialist: Senior Application Scientist Status: Open Subject: Troubleshooting Isolation & Purity Optimization

Introduction

Welcome to the Technical Support Center. You are dealing with 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline , a highly functionalized aromatic amine often used as a scaffold in kinase inhibitors and agrochemicals.

This molecule presents a unique "push-pull" electronic challenge:

  • The "Push": The amine (

    
    ) is an electron donor.[1]
    
  • The "Pull": The bromine, fluorine, and difluoromethoxy (

    
    ) groups are electron-withdrawing.
    

The Consequence: The basicity of the aniline nitrogen is drastically reduced compared to unsubstituted aniline. Standard "amine purification" protocols (e.g., strong cation exchange, acid washes) often fail because the molecule does not protonate easily and behaves more like a neutral lipophile.

This guide addresses specific failure points in the purification workflow.

Module 1: Chemical Assessment & Impurity Profiling

Before loading a column, you must understand what you are separating.

Q: Why is my compound eluting with the solvent front or behaving like a neutral molecule?

A: The electron-withdrawing effects of the halogen and ether groups significantly lower the


 of the anilinium ion.
  • Estimated

    
    :  ~1.5 – 2.5 (Aniline is ~4.6).
    
  • Implication: In standard LC-MS mobile phases (0.1% Formic Acid, pH ~2.7), a significant portion of your molecule remains neutral (unprotonated). It will not retain well on Cation Exchange (SCX) cartridges and may show split peaks in HPLC if the pH is near its

    
    .
    
Q: What are the likely impurities?

Based on standard synthetic routes (bromination of the aniline precursor or difluoromethylation of the phenol), expect the following:

Impurity TypeLikely Structure/OriginSeparation Strategy
Regioisomers Bromine at C3 or C5 (rare but possible if directing groups fight).Critical: These often co-elute on C18. Requires Phenyl-Hexyl or F-Phenyl columns.
Over-bromination Dibromo species (e.g., 2,N-dibromo or ring bromination if sites available).High lipophilicity.[2][3] Elutes much later on Reverse Phase (RP).
Des-bromo Unreacted starting material (2-(difluoromethoxy)-4-fluoroaniline).Very similar polarity. Requires high-efficiency silica or gradient optimization.
Phenolic Hydrolysis of

(if exposed to strong acid/heat).
Acidic. Remove via basic wash (0.5M NaOH).

Module 2: Chromatography Troubleshooting

Decision Tree: Purification Strategy

PurificationStrategy Start Crude Mixture Analysis TLC TLC (Hex/EtOAc 4:1) Start->TLC Decision1 Is the impurity more polar (lower Rf)? TLC->Decision1 Flash Flash Chromatography (Silica Gel) Decision1->Flash Yes (Polar impurities) Reverse Reverse Phase (C18) Requires pH Control Decision1->Reverse No (Lipophilic/Isomers) Issue1 Issue: Co-elution of Regioisomers Flash->Issue1 Reverse->Issue1 Soln1 Switch Selectivity: Use Phenyl-Hexyl Column or Methanol instead of ACN Issue1->Soln1 Yes Issue2 Issue: Peak Tailing Issue1->Issue2 No Soln2 Buffer Mobile Phase: Use 10mM Ammonium Acetate (Avoid TFA if acid sensitive) Issue2->Soln2 Yes

Figure 1: Decision tree for selecting the appropriate chromatographic technique based on impurity profile.

Q: I see "tailing" on silica gel. Should I add Triethylamine (TEA)?

A: Proceed with caution. While TEA usually suppresses silanol interactions for amines, your molecule is electron-deficient. Tailing here is likely due to hydrogen bonding of the


 and 

with the silica surface, not just ionic interaction.
  • The Fix: Instead of TEA (which can degrade the

    
     group if concentrated and hot), use 1% Acetone  or 1% Methanol  in your Hexane/DCM mobile phase. This deactivates the silica surface more gently.
    
Q: How do I separate the "Des-bromo" starting material?

A: The bromine atom adds significant lipophilicity but only a small change in polar surface area.

  • Technique: Reverse Phase (C18) is superior here.

  • Protocol:

    • Column: C18 (High carbon load).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol (MeOH provides better selectivity for halogenated aromatics than Acetonitrile due to

      
      -
      
      
      
      interactions).
    • Gradient: Shallow gradient (e.g., 50% B to 70% B over 20 minutes). The Bromo-product will elute after the Des-bromo precursor.

Module 3: Alternative Workups (When Columns Fail)

If chromatography is insufficient or scaling up is too costly, utilize the physical properties of the halogens.

Protocol: Acid-Base "Rescue" (Modified)

Standard acid extraction often fails because the salt hydrolyzes easily. Use this modified procedure:

  • Dissolution: Dissolve crude in tert-Butyl Methyl Ether (TBME) (Avoid EtOAc; it can hydrolyze under strong acid).

  • Salt Formation: Cool to 0°C. Add 2.0 equivalents of 4M HCl in Dioxane dropwise.

    • Observation: The hydrochloride salt of the aniline should precipitate.

    • Troubleshooting: If no solid forms, the salt is soluble. Add Heptane to force precipitation.

  • Filtration: Filter the solid. The non-basic impurities (over-brominated neutrals, phenols) remain in the filtrate.

  • Free-Basing: Suspend the solid in DCM and add saturated

    
      (Do not use NaOH; high pH can attack the 
    
    
    
    group). Stir until the solid dissolves into the organic layer.
Protocol: Steam Distillation

Haloanilines are often steam volatile.

  • Suspend crude in water.

  • Pass steam through the mixture.

  • The 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline will co-distill, leaving behind heavy tars and inorganic salts.

  • Extract the distillate with DCM.

Module 4: Stability & Storage

Q: My compound turned brown overnight. What happened? A: Anilines are prone to oxidation (forming azo/nitroso species), and the C-Br bond is light-sensitive.

  • Diagnosis: Check LC-MS for

    
     (oxidation) or 
    
    
    
    (photolysis).
  • Prevention:

    • Store under Argon/Nitrogen .

    • Store in Amber vials (Critical for C-Br stability).

    • Keep at -20°C .

Q: Is the Difluoromethoxy (


) group stable? 
A:  generally yes, but it is a "masked" form of a phenol.
  • Avoid: Strong Lewis acids (e.g.,

    
    ) or extremely strong bases at high temperatures (
    
    
    
    ), which can cause elimination to difluorocarbene (
    
    
    ).

References

  • BenchChem. (2025).[4] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[3][5][6] Retrieved from

  • ResearchGate. (2024). pK a Values for substituted anilinium ions in DMSO. Retrieved from

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[2][6] Retrieved from

  • Google Patents. (2023). Preparation method of 2-bromo-6-fluoroaniline (CN116063184).[7] Retrieved from

  • ChemicalBook. (2024). 4-Bromo-2,6-difluoroaniline Synthesis & Properties. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated aromatic amines.

Sources

Troubleshooting

preventing decomposition of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline during reactions

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stability & Handling of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline Executive Summary 2-Bromo-6-(di...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stability & Handling of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline

Executive Summary

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (CAS: 1393556-92-3 / Generic Analogues) is a high-value intermediate used in the synthesis of bioactive scaffolds.[1] Its poly-functionalized core presents unique stability challenges.[1] The electron-rich aniline moiety makes it susceptible to oxidative degradation (blackening), while the ortho-bromo and ortho-difluoromethoxy groups introduce risks of protodehalogenation and steric sensitivity.[1]

This guide provides an autonomous troubleshooting framework to prevent decomposition during storage, reaction setup, and isolation.

Part 1: Critical Stability Factors

To prevent decomposition, one must understand the three primary degradation pathways for this specific molecule:

  • Oxidative Polymerization (The "Black Tar" Effect):

    • Mechanism: The aniline nitrogen is electron-rich.[1][2][3] Exposure to atmospheric oxygen or radical initiators leads to the formation of radical cations, which couple to form azo-linkages, phenazines, or amorphous "aniline blacks" (polymers).

    • Risk Factor: High.[1] The presence of the electron-donating alkoxy group (-OCF₂H) at the ortho position stabilizes the radical intermediate, potentially accelerating oxidation compared to simple halo-anilines.[1]

  • Protodebromination (Loss of Bromine):

    • Mechanism: During metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), the C-Br bond can undergo reductive elimination (replacing Br with H) if the catalyst cycle is too slow or if a hydride source is present.[1]

    • Risk Factor: Medium-High.[1] Steric crowding from the neighboring -NH₂ and -OCF₂H groups can impede oxidative addition, favoring side reactions.[1]

  • Difluoromethoxy Hydrolysis:

    • Mechanism: While the -OCF₂H group is generally robust (acting as a bioisostere for -OMe), it can degrade under highly acidic conditions or in the presence of strong Lewis acids (e.g., BBr₃, AlCl₃), releasing difluoromethyl radicals or hydrolyzing to the phenol.

Part 2: Troubleshooting & FAQs

Q1: "My reaction mixture turned dark brown/black within minutes. Is the product lost?"

Diagnosis: Rapid Oxidation.[1] Root Cause: The aniline moiety oxidized due to dissolved oxygen in the solvent or headspace. Corrective Action:

  • Immediate: If the reaction is early, add a mild reducing agent (e.g., Sodium Thiosulfate or Sodium Ascorbate) to quench radical species, though this may not reverse polymerization.

  • Prevention: You must rigorously degas solvents.[1] Sparging with nitrogen for 15 minutes is often insufficient for electron-rich anilines.[1] Use the Freeze-Pump-Thaw method (described in Protocols) for critical steps.

Q2: "I am observing significant des-bromo impurity (loss of Br) during Suzuki coupling."

Diagnosis: Protodebromination.[1] Root Cause: The catalyst is inserting into the C-Br bond, but transmetallation is slow due to the steric bulk of the ortho-difluoromethoxy group. This allows


-hydride elimination or abstraction of a proton from the solvent.
Corrective Action: 
  • Switch Solvent: Avoid alcoholic solvents (isopropanol, ethanol) which act as hydride sources.[1] Use aprotic solvents like Dioxane or Toluene.

  • Catalyst Optimization: Switch to a catalyst with a bulky, electron-rich ligand (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) to accelerate the oxidative addition/reductive elimination cycle, outcompeting the side reaction.

Q3: "Is the difluoromethoxy group stable to strong acids?"

Diagnosis: Potential Hydrolysis. Technical Insight: The -OCF₂H group is significantly more stable than a standard methoxy group due to the electron-withdrawing fluorine atoms.[1] It withstands standard acidic workups (HCl, H₂SO₄). Warning: Avoid Lewis Acids (e.g., BBr₃, AlCl₃) typically used for demethylation.[1] These will cleave the -OCF₂H ether linkage.[1] If Lewis acid catalysis is required, use milder alternatives like ZnCl₂ or perform the reaction at cryogenic temperatures (-78°C).[1]

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the causal relationships between environmental stressors and specific decomposition products.

DecompositionPathways Molecule 2-Bromo-6-(difluoromethoxy)- 4-fluoroaniline Radical N-Centered Radical Molecule->Radical Oxidation Insert Slow Transmetallation Molecule->Insert Cat. Cycle Cleavage Ether Cleavage Molecule->Cleavage Attack on Oxygen Oxygen Atmospheric O2 / Light Oxygen->Radical PdCat Pd Catalyst + Hydride Source (ROH) PdCat->Insert LewisAcid Strong Lewis Acid (e.g., BBr3) LewisAcid->Cleavage Tar Azo-Dimers / 'Aniline Black' (Tars) Radical->Tar Polymerization DesBromo Des-bromo Impurity (Loss of Br) Insert->DesBromo Protodehalogenation Phenol Hydrolysis to Phenol (Loss of CF2H) Cleavage->Phenol Degradation

Caption: Fig 1.[1] Primary decomposition vectors: Oxidation (Red), Catalytic side-reactions (Yellow), and Chemical incompatibility (Red).[1]

Part 4: Recommended Experimental Protocols

Protocol A: "Inert-Spec" Reaction Setup

Use this protocol for any reaction involving temperatures >40°C or reaction times >2 hours.

StepActionTechnical Rationale
1 Solvent Prep Sparge solvent with Argon for 30 mins OR perform 3 cycles of Freeze-Pump-Thaw.
2 Glassware Oven-dry glassware; cool under vacuum.[1] Flush with Argon 3x.
3 Addition Dissolve the aniline in the degassed solvent before adding to the reaction vessel. Do not add solid aniline directly to a hot mixture.
4 Scavenger (Optional) Add 1-5 mol% BHT (Butylated hydroxytoluene) if the reaction mechanism allows.
5 Light Wrap the reaction vessel in aluminum foil.

Note: BHT acts as a radical sink, preventing the propagation of the aniline oxidation chain reaction [1].

Protocol B: Storage & Handling

Standard Operating Procedure for shelf-life extension.

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Backfill with Argon after every use.[1]

  • Temperature: Store at 2–8°C (Refrigerated).

  • Physical State: If the material is an oil/low-melting solid, avoid repeated freeze-thaw cycles.[1] Aliquot into single-use vials upon receipt.

Part 5: Synthesis & Workup Optimization Workflow

This flowchart guides the decision-making process for reaction conditions to minimize degradation.

Workflow Start Start: Reaction Planning CheckCond Check Reaction Conditions Start->CheckCond IsOxidizing Is Oxidant Present? CheckCond->IsOxidizing Protect REQUIRED: Protect Amine (e.g., Acetyl/Boc) IsOxidizing->Protect Yes IsMetalCat Is Metal Catalyst Used? IsOxidizing->IsMetalCat No Protect->IsMetalCat Degas Strict Degassing (Argon) + Aprotic Solvent IsMetalCat->Degas Yes TempCheck Temp > 80°C? IsMetalCat->TempCheck No Degas->TempCheck AddScavenger Add Radical Scavenger (BHT) + Foil Wrap TempCheck->AddScavenger Yes Proceed Proceed with Reaction TempCheck->Proceed No AddScavenger->Proceed

Caption: Fig 2. Decision matrix for reaction optimization. Protecting groups are mandatory if oxidants are present.[1]

References

  • Royal Society of Chemistry. (2021).[1] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.[1] Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2023).[1] Difluoroalkylation of Anilines via Photoinduced Methods. PubMed Central.[1] Retrieved from [Link]

Sources

Optimization

scaling up the synthesis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline

Topic: Synthesis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline Ticket ID: CHEM-PROC-8821 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Process Map User Query: "How do we scale up the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline Ticket ID: CHEM-PROC-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Process Map

User Query: "How do we scale up the synthesis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline while maintaining regioselectivity and safety?"

System Response: The synthesis of this highly functionalized aniline requires a convergent strategy that balances the sensitivity of the difluoromethoxy (


) group with the activating nature of the aniline core.

The most robust, scalable route avoids the handling of gaseous Freon-22 (chlorodifluoromethane) by utilizing Sodium Chlorodifluoroacetate (SCDA) for the difluoromethylation step, followed by a controlled reduction and a regioselective bromination.

Master Workflow Diagram

SynthesisWorkflow Start Starting Material 4-Fluoro-2-nitrophenol Step1 Step 1: Difluoromethylation (SCDA, K2CO3, DMF/H2O) Start->Step1 90-100°C -CO2 Inter1 Intermediate A 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene Step1->Inter1 Step2 Step 2: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Inter1->Step2 Inter2 Intermediate B 2-(Difluoromethoxy)-4-fluoroaniline Step2->Inter2 Step3 Step 3: Regioselective Bromination (NBS, MeCN, <0°C) Inter2->Step3 Electrophilic Subst. Target TARGET 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline Step3->Target

Caption: Optimized 3-step linear synthesis route prioritizing safety and regiocontrol.

Tier 1 Support: The Difluoromethylation Step

Context: This is the bottleneck of the synthesis. Installing the


 group requires a difluorocarbene (

) source. Standard Protocol: Reaction of 4-fluoro-2-nitrophenol with Sodium Chlorodifluoroacetate (SCDA) and

in DMF/Water.
Mechanism & Causality

SCDA undergoes thermal decarboxylation at 90–100°C to generate the reactive


 species. The phenoxide anion attacks this carbene.
  • Critical Failure Point:

    
     is highly electrophilic but also reacts rapidly with water to form inert formate. However, a trace amount of water is necessary to solubilize the base, creating a "Goldilocks" zone for water content.
    
Troubleshooting Guide: Low Yields & Pressure Spikes
SymptomProbable CauseCorrective Action
Yield < 40% Hydrolysis of Carbene: Too much water in the solvent system.Protocol Adjustment: Reduce water ratio. Optimal system is typically DMF:H2O (10:1 to 20:1). Ensure DMF is initially dry, then add calculated water.
Incomplete Conversion Carbene Exhaustion: The carbene half-life is short; it decomposes before reacting with the phenol.Dosing Strategy: Do not add SCDA all at once. Add SCDA (2.5–3.0 equiv) portion-wise over 2–4 hours at 95°C to maintain a steady concentration of

.
Pressure Buildup Rapid Decarboxylation:

.
Engineering Control: Ensure the reactor has an open vent to a scrubber or a pressure release valve. Do not seal the vessel on a multigram scale.
Dark/Tarred Mixture Thermal Decomposition: Temperature > 110°C.Temp Control: Maintain internal temperature strictly between 90–100°C. Use an oil bath or jacketed reactor, not a heating mantle (to avoid hot spots).
Scale-Up Safety Note (SCDA)

While SCDA is safer than Freon gas, it generates stoichiometric quantities of


. On a 1 kg scale, this releases hundreds of liters of gas. Ensure your scrubber capacity is sufficient.

Tier 2 Support: Regioselective Bromination

Context: You are brominating 2-(difluoromethoxy)-4-fluoroaniline . The Challenge: The molecule has three directing groups:

  • 
     (Strong activator, ortho/para director).
    
  • 
     (Moderate activator, ortho/para director).
    
  • 
     (Deactivator, ortho/para director).
    

Regiochemistry Logic:

  • The

    
     group dominates direction.
    
  • Para position (to NH2): Occupied by Fluorine.

  • Ortho position 1 (Pos 6): Occupied by

    
    .
    
  • Ortho position 2 (Pos 2): OPEN. This is the most electron-rich site.

  • Meta positions: Less activated.

Protocol: Preventing Over-Bromination

Use N-Bromosuccinimide (NBS) instead of elemental bromine (


) for better stoichiometry control.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-(difluoromethoxy)-4-fluoroaniline (1.0 equiv) in Acetonitrile (MeCN) or DMF (10 volumes).

  • Cooling: Cool the mixture to -10°C to 0°C .

    • Why? Low temperature reduces the kinetic energy, ensuring the reaction only occurs at the most activated position (Pos 2) and preventing di-bromination at the meta positions.

  • Addition: Dissolve NBS (1.0–1.05 equiv) in MeCN and add dropwise over 1 hour.

    • Visual Cue: The solution will darken slightly. If it turns deep red/brown, you may be over-oxidizing the aniline (forming azo species).

  • Quench: Once TLC/HPLC shows consumption of starting material, quench with aqueous Sodium Thiosulfate (

    
    ) to destroy excess active bromine.
    
Bromination Decision Tree

BrominationTrouble Issue Issue: Impurity Profile Check1 Is Di-bromo species present? Issue->Check1 Check2 Is Starting Material remaining? Check1->Check2 No Sol1 Reduce NBS to 0.95 eq Lower Temp to -20°C Check1->Sol1 Yes Sol2 Check solvent dryness (Water slows NBS) Check2->Sol2 Yes (Stalled) Sol3 Add 0.1 eq NBS Check stirring efficiency Check2->Sol3 Yes (Slow)

Caption: Logic flow for optimizing the bromination stoichiometry.

Tier 3 Support: FAQs & Purification

Q1: Can I use catalytic hydrogenation (H2/Pd-C) for the nitro reduction if I have bromine on the ring? A: High Risk. If you brominate before reduction (i.e., on the nitro-phenol), Pd/C hydrogenation will likely cause de-halogenation (stripping the Bromine).

  • Recommendation: If your intermediate contains Bromine, use chemical reduction: Iron powder (Fe) / Ammonium Chloride (

    
    )  in Ethanol/Water, or Tin(II) Chloride (
    
    
    
    )
    .
  • Process Tip: If following the recommended route (Bromination is the final step), standard Pd/C hydrogenation is perfectly safe for reducing the intermediate 1-(difluoromethoxy)-4-fluoro-2-nitrobenzene.

Q2: How do I purify the final product without column chromatography? A: The target is a lipophilic aniline.

  • Acid/Base Swing: Dissolve crude reaction mixture in EtOAc. Wash with 1N HCl. The aniline forms a water-soluble salt (

    
    ) and moves to the aqueous layer. Non-basic impurities stay in the organic layer.
    
  • Recovery: Separate the aqueous layer, neutralize with

    
     or NaOH until pH > 8, and extract back into EtOAc.
    
  • Crystallization: Recrystallize from Heptane/Ethanol or Hexanes.

Q3: The difluoromethoxy group seems unstable during workup. Why? A: The


 group is generally stable to base but can be sensitive to strong Lewis acids  or extremely acidic conditions  at high heat. Avoid using concentrated 

or

during any downstream processing. Keep workup temperatures < 40°C.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

    • Grounding: Establishes the stability and properties of the difluoromethoxy group.
  • Fier, P. S., & Hartwig, J. F. (2013). "Selective Difluoromethylation of Phenols and Thiophenols." Journal of the American Chemical Society.

    • Grounding: Fundamental mechanistic insights into difluorocarbene insertion.
  • Hu, J., et al. (2011). "Sodium Chlorodifluoroacetate (SCDA): A Widely Applicable Reagent for Difluoromethylation." Organic Process Research & Development. Grounding: The industry standard for scaling up SCDA reactions safely.
  • Greszler, S. N., et al. (2019). "Scale-Up of a Difluoromethylation Reaction." Organic Process Research & Development.

    • Grounding: Provides specific engineering controls for gas evolution during difluoromethyl
  • Mitchell, R. H., et al. (1979). "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Agent." Journal of Organic Chemistry.

    • Grounding: Validates the use of NBS/DMF for high regioselectivity in activated arom
Troubleshooting

identifying impurities in 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline samples

Technical Support Center: 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline Welcome to the technical support center for 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline

Welcome to the technical support center for 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and managing impurities in this advanced intermediate. By understanding the potential impurities and employing robust analytical strategies, you can ensure the quality and integrity of your research and development projects.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.

Q1: I've detected an unexpected peak in my reverse-phase HPLC-UV analysis. How do I begin to identify this unknown impurity?

A1: The appearance of an unexpected peak is a common analytical challenge. The origin of this impurity could be a starting material, a byproduct from the synthesis, a degradation product, or a contaminant. A systematic approach is crucial for efficient identification. The first step is to gather preliminary information using hyphenated techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Expert Insight: The goal of the initial analysis is to obtain the molecular weight of the unknown impurity. This piece of information is critical as it allows you to propose potential structures by comparing it to the molecular weight of your target compound and known reactants. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the elemental composition, significantly narrowing down the possibilities.[2][3]

Protocol 1: Preliminary Impurity Identification using LC-MS

  • Sample Preparation: Prepare a solution of your 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline sample in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • LC-MS Analysis:

    • Inject the sample onto an LC-MS system equipped with both a UV detector (like a photodiode array detector, DAD) and a mass spectrometer.

    • Use the same chromatographic method that revealed the unexpected peak to ensure correlation.

    • The mass spectrometer should be run in both positive and negative ionization modes to maximize the chances of detecting the molecular ion.

  • Data Analysis:

    • Correlate the retention time of the unexpected UV peak with the mass spectrum obtained at that same retention time.

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺).

    • If using HRMS, use the accurate mass to predict the elemental formula.

  • Hypothesis Generation: Based on the molecular weight and elemental composition, propose potential structures for the impurity. Consider the possibilities outlined in the FAQ section, such as isomers, over-brominated species, or hydrolysis products.

Q2: My mass spectrometry data suggests an impurity with a mass approximately 78-80 Da higher than my main compound. What is the likely identity and source?

A2: A mass difference of 78-80 Da strongly suggests the presence of an additional bromine atom, resulting in a di-brominated impurity. Given the structure of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline, the additional bromine atom could substitute at one of the remaining open positions on the aromatic ring.

Expert Insight: The high reactivity of aniline derivatives towards electrophilic substitution reactions, such as bromination, makes the formation of poly-halogenated species a common issue.[4] The regiochemistry of the second bromination will be directed by the existing substituents on the ring. The most likely impurity would be 2,4-Dibromo-6-(difluoromethoxy)aniline.

Protocol 2: Confirmation of a Di-brominated Impurity

  • Isotopic Pattern Analysis: Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. In your mass spectrum, look for the characteristic isotopic pattern of a compound containing two bromine atoms. You should see a cluster of peaks for the molecular ion with a relative intensity ratio of approximately 1:2:1 ([M]⁺, [M+2]⁺, [M+4]⁺).

  • NMR Spectroscopy: If the impurity can be isolated (e.g., via preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for structural elucidation.[5]

    • ¹H NMR will show a change in the aromatic proton signals compared to the parent compound.

    • ¹⁹F NMR will help confirm that the difluoromethoxy and fluoro groups are unaffected.

    • 2D NMR experiments (like COSY and HMBC) can establish the connectivity of the atoms and confirm the position of the second bromine atom.[5]

  • Reference Standard: The most conclusive confirmation is to compare the retention time and mass spectrum of the unknown peak with a synthesized or commercially available reference standard of the suspected di-brominated impurity.

Q3: My sample of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline has developed a yellow or reddish-brown color upon storage. What is causing this, and is the material degrading?

A3: The development of color in aniline samples, especially when exposed to air and light, is a well-documented phenomenon.[4] This is typically due to oxidation, which leads to the formation of highly colored polymeric impurities. While the concentration of these impurities may be low, their intense color makes them easily visible.

Expert Insight: The amino group of the aniline is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and eventually complex coupling products like azoxybenzenes and phenazines. While often present at trace levels, these degradation products can be a concern for product stability and purity.

Protocol 3: Investigating Color Formation and Degradation

  • Forced Degradation Study: To understand the stability of your material, perform a forced degradation study. Expose small aliquots of the sample to stress conditions such as heat, light (photostability), acid, base, and oxidation (e.g., with a dilute hydrogen peroxide solution).

  • Analytical Monitoring: Analyze the stressed samples at various time points using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Peak Identification: Use LC-MS to identify the major degradation products formed under each stress condition. This will help you understand the degradation pathways.

  • Prevention: To prevent oxidative degradation, store 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline in airtight, light-resistant containers, preferably under an inert atmosphere (e.g., nitrogen or argon), and at reduced temperatures.

Impurity Identification Workflow

The following diagram illustrates a general workflow for the identification and characterization of an unknown impurity.

G cluster_0 Initial Detection & Assessment cluster_1 Hypothesis & Structure Elucidation cluster_2 Confirmation & Finalization Start Unexpected Peak in Chromatogram LCMS LC-MS Analysis (Positive/Negative Ionization) Start->LCMS HRMS Obtain Molecular Weight (HRMS for Elemental Composition) LCMS->HRMS Hypothesis Propose Potential Structures (Isomers, Byproducts, Degradants) HRMS->Hypothesis Isolate Isolate Impurity (Prep-HPLC) Hypothesis->Isolate NMR NMR Analysis (1D & 2D Experiments) Isolate->NMR Confirm Confirm Structure NMR->Confirm Reference Synthesize or Procure Reference Standard Confirm->Reference Compare Compare Analytical Data (RT, MS, NMR) Reference->Compare Final Impurity Identified Compare->Final

Sources

Optimization

overcoming low reactivity of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline in coupling reactions

Technical Guide: Overcoming Low Reactivity of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Technical Support Division...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Overcoming Low Reactivity of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline

To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Technical Support Division Subject: Protocol Optimization for Sterically Hindered, Electron-Deficient Anilines

Executive Summary: The "Deactivation Triad"

You are likely encountering stalled reactions, low yields, or complete starting material recovery when attempting to couple 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline . This is not due to a single factor but a convergence of three distinct deactivating mechanisms inherent to this specific scaffold. We call this the Deactivation Triad :

  • Electronic Deactivation (Nucleophile Path): The para-fluoro and ortho-difluoromethoxy (

    
    ) groups strongly withdraw electron density from the ring, rendering the aniline nitrogen (
    
    
    
    ) exceptionally non-nucleophilic (
    
    
    of conjugate acid < 2.0).
  • Steric Shielding (Electrophile Path): The amine is flanked by a Bromine at C2 and a bulky Difluoromethoxy group at C6. This "picket fence" steric environment hinders the approach of catalysts to the amine and retards transmetallation at the C-Br bond.

  • Catalyst Poisoning: Despite its low nucleophilicity towards carbon electrophiles, the free amine—combined with the electron-deficient

    
    -system—can act as a competitive ligand, binding tightly to Palladium(II) species and arresting the catalytic cycle (formation of "Pd-black" or inactive resting states).
    

This guide provides the specific catalytic systems required to break this triad.

Decision Matrix: Choose Your Pathway

Before selecting a protocol, identify your primary synthetic objective.

DecisionMatrix Start Target Transformation PathA Coupling at C-Br Bond (Suzuki, Sonogashira) Start->PathA Functionalize Ring PathB Coupling at N-H Bond (Buchwald-Hartwig, Amidation) Start->PathB Functionalize Amine SolA Use Pd-NHC or Dialkylbiaryl Phosphines (SPhos, XPhos) PathA->SolA Overcome Poisoning SolB Requires Specialized Ligands (BrettPhos, tBuBrettPhos) PathB->SolB Boost Nucleophilicity ProtB Alternative: Protect NH2 (Trifluoroacetamide) PathB->ProtB If Direct Coupling Fails BaseA Base Selection Critical: Avoid LiHMDS (OCF2H instability) Use K3PO4 or Cs2CO3 SolA->BaseA Prevent Side Rxn

Figure 1: Strategic decision tree for selecting the appropriate catalytic system based on the desired bond formation.

Module 1: Coupling at the Bromide (The Electrophile Path)

Objective: Suzuki-Miyaura or Sonogashira coupling at the C2 position. The Problem: The free amine poisons standard catalysts (like


), and the ortho-substituents hinder transmetallation.
Recommended Protocol: The "Bulky Shield" Strategy

To prevent the amine from binding to the Palladium, you must use a ligand that creates a steric pocket around the metal center.

ComponentRecommendationRationale
Catalyst Pd-PEPPSI-IPr (2–5 mol%) or Pd(OAc)₂ + SPhos (1:2 ratio)N-Heterocyclic Carbenes (NHC) and SPhos are bulky enough to prevent the aniline nitrogen from coordinating to the Pd, ensuring the cycle continues.
Base

(2.0–3.0 equiv)
Mild enough to preserve the

group (which can degrade with strong bases like NaH) but strong enough to activate boronic acids.
Solvent 1,4-Dioxane / Water (4:1) or Toluene / Water (10:1)The presence of water is critical for the activation of the boronic acid/ester in these crowded systems.
Temp 80°C – 100°C High thermal energy is required to force the oxidative addition into the electron-poor C-Br bond.

Step-by-Step Workflow (Suzuki Coupling):

  • Charge a vial with 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Add Pd-PEPPSI-IPr (2 mol%). Note: If using Pd(OAc)₂/SPhos, premix catalyst and ligand in solvent for 5 mins before adding.

  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed 1,4-Dioxane/Water (4:1) to reach a concentration of 0.2 M.

  • Seal and heat to 80°C for 4–12 hours.

  • QC Check: Monitor for hydrodebromination (loss of Br replaced by H). If observed, lower temperature to 60°C and increase catalyst loading.

Module 2: Coupling at the Amine (The Nucleophile Path)

Objective: N-Arylation (Buchwald-Hartwig) or Amidation. The Problem: The amine is electronically deactivated and sterically crowded. Standard conditions (e.g., BINAP, Xantphos) will fail.

Recommended Protocol: The "BrettPhos" System

You need a catalyst system specifically engineered to couple weak nucleophiles (primary amines) with high turnover frequencies.

ComponentRecommendationRationale
Catalyst BrettPhos Pd G3 or tBuBrettPhos Pd G3 These precatalysts activate rapidly and are the gold standard for coupling sterically hindered, electron-deficient primary amines.
Base

or NaOtBu
Caution: While NaOtBu is standard, it may slowly degrade the

group at high temps. Start with

. Use NaOtBu only if carbonate fails.
Solvent t-Amyl Alcohol or Dioxane Polar, protic solvents (like t-Amyl alcohol) can assist in proton transfer steps during the catalytic cycle.

Step-by-Step Workflow (N-Arylation):

  • Charge vial with Aryl Halide (1.0 equiv), 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (1.2 equiv), and Base (1.4 equiv).

  • Add BrettPhos Pd G3 (1–3 mol%).

  • Purge with Argon.

  • Add anhydrous t-Amyl Alcohol (0.2 M).

  • Heat to 90°C .

  • Critical Control: If conversion is low after 4 hours, add a second portion of catalyst (1 mol%).

Troubleshooting & FAQs

Q1: I see the starting material disappearing, but no product is forming. What is happening?

  • Diagnosis: You are likely forming "Pd-Black" or stable Pd-Amine complexes.

  • Fix: Switch to Pd-PEPPSI-IPr . The NHC ligand binds much tighter to Pd than your amine can, preventing catalyst death.

Q2: Can I use LiHMDS as a base?

  • Warning: Avoid LiHMDS. The proton on the difluoromethoxy group (

    
    ) has a 
    
    
    
    (~20-25) that is accessible to strong lithium bases. Deprotonation leads to
    
    
    -elimination of fluoride, generating difluorocarbene and destroying your molecule. Stick to Carbonates or Phosphates.

Q3: The reaction works but the yield is <30%. How do I improve it?

  • Optimization:

    • Concentration: Increase concentration to 0.5 M or even 1.0 M. Intermolecular coupling rates scale with concentration, helping to outcompete catalyst decomposition.

    • Protection: If the free amine is simply too problematic, protect it as a Trifluoroacetamide .

      • Protocol: React aniline with Trifluoroacetic Anhydride (TFAA) in DCM/Pyridine.

      • Benefit: The

        
         group is non-coordinating and stable. You can perform the Suzuki coupling on the bromide, then deprotect with mild aqueous 
        
        
        
        /MeOH.

Visualizing the Poisoning Mechanism

The diagram below illustrates why standard catalysts fail and how bulky ligands bypass the "trap."

PoisoningMechanism Pd Active Pd(0) Complex Pd-Amine Complex (Catalytically Dead) Pd->Complex Standard Ligand (PPh3) ProtectedPd Sterically Shielded Pd (Amine cannot bind) Pd->ProtectedPd Add Bulky Ligand Aniline 2-Br-6-OCF2H-Aniline (Free Amine) Aniline->Complex Ligand Bulky Ligand (SPhos/PEPPSI) Ligand->ProtectedPd Product Coupled Product ProtectedPd->Product Successful Cycle

Figure 2: Mechanism of catalyst poisoning by the free amine and its mitigation via bulky ligand systems.

References

  • Suzuki-Miyaura Coupling of Ortho-Substituted Anilines

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
    • Source: RSC Advances, 2013.
    • URL:[Link]

  • Buchwald-Hartwig Coupling of Weak Nucleophiles

    • Title: Pd-Catalyzed N-Arylation of Primary Amines with Aryl Chlorides, Bromides and Iodides (BrettPhos study).
    • Source: Journal of the American Chemical Society, 2008.
    • URL:[Link]

  • Difluoromethoxy Group Stability

    • Title: The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[1]

    • Source: BenchChem Technical Review.
  • Pd-PEPPSI Catalyst Applications

    • Title: Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.
    • Source: Organic Letters, 2006.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

spectral analysis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline for structure confirmation

A Comparative Analytical Guide for Drug Discovery Applications Executive Summary & Strategic Context In the high-stakes environment of lead optimization, 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline represents a high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Discovery Applications

Executive Summary & Strategic Context

In the high-stakes environment of lead optimization, 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline represents a high-value scaffold. The combination of a lipophilic difluoromethoxy (–OCHF


) group and a metabolically stable fluorine atom makes it a critical intermediate for kinase inhibitors and agrochemicals.

However, confirming this structure is not trivial. The simultaneous presence of three magnetically active nuclei (


H, 

F,

C) creates complex spin systems. A common pitfall in routine QC is misidentifying the regioisomerism—specifically, distinguishing the 2,6-substitution pattern from 2,4- or 2,5- isomers where the –OCHF

group might have migrated during synthesis.

This guide compares Routine 1D Analysis against Advanced Heteronuclear Correlation , providing a definitive protocol to unambiguously confirm the structure.

Comparative Analysis of Analytical Methodologies

We evaluated two distinct analytical workflows for confirming the identity of this molecule.

FeatureMethod A: Routine QC (1D NMR) Method B: Structural Validation (Recommended)
Primary Technique

H NMR,

F NMR (un-decoupled)

H-

C HSQC +

H-

F HOESY
Resolution of Isomers Moderate. Relies heavily on calculated coupling constants (

) which can be ambiguous in poly-fluorinated systems.
High. HOESY provides direct spatial evidence of the –OCHF

group's proximity to the amine or aromatic protons.
Throughput High (< 10 mins/sample).Medium (30-60 mins/sample).
Ambiguity Risk High. The aromatic region often appears as a complex multiplet due to

H-

F coupling, masking

patterns.
Low. 2D correlations separate chemical shifts from coupling overlaps.
Cost/Resource Low (Standard 400 MHz).Moderate (Requires probe capable of

F tuning).

Expert Verdict: Use Method A for batch-to-batch purity checks. Use Method B for the initial structural certification of a new synthetic route or vendor qualification.

Critical Spectral Characteristics (The "Fingerprint")

To validate the structure, you must confirm the specific connectivity of the substituents. The following data represents the Target Profile for a pure sample in DMSO-


.
Predicted Spectral Constants (Self-Validating Criteria)
NucleusMoietyChemical Shift (

)
MultiplicityCoupling Constants (

)
Diagnostic Logic

H
–OCHF

6.80 – 7.20 ppmTriplet (t)

Hz
The Smoking Gun: This massive coupling is unique to the –OCHF

group.

H
Ar-H (C3)7.40 – 7.60 ppmdd

Hz;

Hz
Located between Br and F.

H
Ar-H (C5)7.10 – 7.30 ppmdd

Hz;

Hz
Located between F and OCHF

.

F
–OCHF

-81.0 to -83.0 ppmDoublet (d)

Hz
Matches the proton splitting exactly.

F
Ar-F (C4)-115 to -125 ppmMultipletComplexDistinct region from OCHF

.

Technical Insight: In DMSO-


, the aniline –NH

protons will appear as a broad singlet around 5.0–5.5 ppm. If you use CDCl

, this peak may shift upfield (3.5–4.0 ppm) and broaden significantly due to exchange. We recommend DMSO-

to lock the conformation and reduce exchange broadening.
Detailed Experimental Protocol: Method B (Structural Validation)

This protocol ensures you do not just "see peaks" but prove connectivity.

Phase 1: Sample Preparation
  • Solvent: Dissolve 10-15 mg of the analyte in 0.6 mL DMSO-

    
     .
    
    • Why: DMSO minimizes solute aggregation and slows proton exchange, sharpening the –NH

      
       and amide signals.
      
  • Tube: Use a high-precision 5mm NMR tube to prevent shimming errors caused by glass curvature.

Phase 2: Acquisition Parameters (600 MHz equivalent)
  • 1H NMR:

    • Spectral Width: 14 ppm (include exchangeable protons).

    • Scans: 16 (sufficient for >10 mg).

    • Critical: Ensure the OCHF

      
       region (6.5-7.5 ppm) is not obscured by the solvent residual peak (DMSO is at 2.50 ppm, so this is safe).
      
  • 19F NMR (Coupled):

    • Center frequency: -100 ppm.[1]

    • Spectral Width: 200 ppm.

    • Goal: Observe the doublet splitting of the OCHF

      
       fluorines to confirm the number of attached protons (should be 1).
      
  • 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy):

    • Objective: Prove the OCHF

      
       group is at position 6 (ortho to NH
      
      
      
      , meta to F) and not elsewhere.
    • Mixing Time: 400-600 ms.

    • Look for: NOE cross-peak between the –NH

      
       protons  and the –OCHF
      
      
      
      fluorines
      . This spatial proximity exists only in the 2,6-isomer.
Visualization of Logic & Workflow
Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process for accepting or rejecting a batch based on spectral data.

ValidationWorkflow Sample Crude Sample H1_NMR 1H NMR (DMSO-d6) Sample->H1_NMR Check_Triplet Check OCHF2 (t, J~74Hz) H1_NMR->Check_Triplet F19_NMR 19F NMR Check_Triplet->F19_NMR Triplet Found Result_Fail FAIL: Isomer/Impurity Check_Triplet->Result_Fail No Triplet Check_Coupling Confirm Ar-F vs OCHF2 Integrals 1:2 F19_NMR->Check_Coupling HOESY 1H-19F HOESY (Spatial Check) Check_Coupling->HOESY Ratio Correct Check_Coupling->Result_Fail Ratio Mismatch Result_Pass PASS: Structure Confirmed HOESY->Result_Pass NH2-F(OCHF2) NOE HOESY->Result_Fail No NOE

Caption: Logical workflow for confirming 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline structure.

Diagram 2: Spin System Connectivity

This diagram visualizes the coupling network that creates the complex multiplet patterns.

CouplingNetwork OCHF2_H H (Methoxy) δ 6.8-7.2 OCHF2_F F (Methoxy) δ -82 OCHF2_H->OCHF2_F J(gem) ~74Hz Ar_F F (Ring C4) δ -120 Ar_H3 H (Ring C3) Ar_H3->Ar_F J(ortho) ~9Hz Ar_H5 H (Ring C5) Ar_H3->Ar_H5 J(meta) ~2.5Hz Ar_H5->OCHF2_F Long range J Ar_H5->Ar_F J(ortho) ~9Hz

Caption: Visualization of the scalar coupling network. Thick lines indicate strong couplings dominating the spectrum.

References
  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • ChemicalBook. (2023). Spectral Data for 4-(Trifluoromethoxy)aniline (Analogous Reference).

  • Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation characterization data. Electronic Supporting Information.

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Reference for solvent effects on Anilines).

Sources

Comparative

A Comparative Analysis of the Reactivity of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline in the Landscape of Substituted Anilines

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry and materials science, the reactivity of aniline derivatives is a cornerstone of molecular d...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the reactivity of aniline derivatives is a cornerstone of molecular design and synthesis. The strategic placement of various functional groups on the aniline ring can profoundly influence the nucleophilicity of the amino group and the reactivity of the aromatic system. This guide provides an in-depth comparative analysis of the reactivity of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline, a highly functionalized building block, against a backdrop of other common anilines. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for its behavior in common synthetic transformations.

The Critical Role of Substituent Effects in Aniline Reactivity

The reactivity of an aniline is fundamentally governed by the electron density on the nitrogen atom and the steric environment surrounding it. Electron-donating groups (EDGs) increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity, thus accelerating reactions with electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the aniline less basic and less reactive.[1] Steric hindrance, particularly from bulky ortho substituents, can impede the approach of reagents to the amino group, a phenomenon known as the "ortho effect," which often leads to a significant decrease in reactivity, regardless of the electronic nature of the substituent.

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline presents a fascinating case study in the balance of these competing factors. It possesses a unique combination of substituents:

  • Two Ortho Substituents: A bromine atom and a difluoromethoxy group.

  • Electron-Withdrawing Groups: The difluoromethoxy group (-OCF₂H) and the fluorine atom at the 4-position are potent electron-withdrawing groups due to the high electronegativity of the fluorine atoms. The bromine atom also exerts an electron-withdrawing inductive effect.

  • Steric Bulk: The ortho-bromo and ortho-difluoromethoxy groups create a sterically hindered environment around the amino group.

To understand the reactivity of this complex molecule, we will compare it to a series of anilines with systematically varied substitution patterns.

Comparative Analysis of Basicity (pKa)

The acid dissociation constant (pKa) of the anilinium ion is a direct measure of the basicity of the aniline. A lower pKa value indicates a weaker base, signifying lower electron density on the nitrogen atom and, generally, lower nucleophilic reactivity.

Aniline DerivativepKa of Conjugate AcidKey Substituent Effects
Aniline~4.6[2]Baseline
4-Fluoroaniline~4.65[3][4]Weak electron-withdrawing inductive effect of fluorine is counteracted by its electron-donating resonance effect, resulting in a basicity similar to aniline.
2-Bromoaniline~2.53[2][3]Strong electron-withdrawing inductive effect and steric hindrance from the ortho-bromo group significantly reduce basicity.
2-Methoxyaniline~4.52[4][5]The electron-donating resonance effect of the methoxy group is counteracted by its electron-withdrawing inductive effect and potential for intramolecular hydrogen bonding, resulting in a basicity slightly lower than aniline.
2,6-Dimethylaniline~3.89 - 4.31[6]The two ortho-methyl groups provide significant steric hindrance (the "ortho effect"), forcing the amino group out of the plane of the ring and disrupting resonance, leading to a decrease in basicity despite the electron-donating nature of methyl groups.
2,6-Dibromoaniline~0.48 (Predicted)[7]The combined strong electron-withdrawing inductive effects and significant steric hindrance from two ortho-bromo groups drastically reduce basicity.
2-Bromo-6-(difluoromethoxy)-4-fluoroaniline Estimated < 1.0 The cumulative effect of two bulky ortho groups (Bromo and -OCF₂H), both of which are also electron-withdrawing, along with the para-fluoro substituent, is expected to make this aniline exceptionally weakly basic.

Analysis of pKa Data:

The pKa data clearly illustrates the profound impact of ortho substitution. A single ortho-bromo group in 2-bromoaniline drops the pKa by over two units compared to aniline. The presence of two ortho-methyl groups in 2,6-dimethylaniline, despite being electron-donating, also lowers the pKa due to the steric ortho effect. The predicted pKa of 2,6-dibromoaniline is exceptionally low, highlighting the additive nature of these effects.

For 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline, we can predict a very low pKa, likely below 1.0. This is due to the "double ortho effect" from the bromo and difluoromethoxy groups, combined with the strong electron-withdrawing nature of the difluoromethoxy and para-fluoro substituents. This makes it one of the least basic anilines in this comparison.

Visualizing the Electronic and Steric Landscape

The following diagram illustrates the key factors influencing the reactivity of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline.

G cluster_molecule 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline cluster_effects Factors Decreasing Reactivity cluster_reactivity Predicted Reactivity Profile mol Structure ewg Strong Electron-Withdrawing Groups (-OCF₂H, -F, -Br) mol->ewg Electronic Effects steric Significant Steric Hindrance (Ortho-Bromo and Ortho-OCF₂H) mol->steric Steric Effects reactivity Low Basicity (Low pKa) Low Nucleophilicity Reduced rate in N-acylation/alkylation ewg->reactivity Reduces electron density on N ortho Ortho Effect steric->reactivity Hinders approach of electrophiles ortho->reactivity Disrupts resonance stabilization G start Prepare Stock Solutions (Anilines, Internal Standard) setup Set up Reaction Vials (Aniline + Internal Standard in Acetonitrile) start->setup initiate Initiate Reaction (Add Acetic Anhydride + Base) setup->initiate sampling Take Aliquots at Timed Intervals initiate->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data Data Analysis (Plot [Aniline] vs. Time) hplc->data rate Determine Initial Reaction Rates data->rate

Sources

Validation

Biological Activity &amp; Application Guide: 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline Derivatives

The following guide provides an in-depth technical analysis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (CAS 1700495-04-0), a specialized fluorinated building block used in the synthesis of advanced agrochemicals (spe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (CAS 1700495-04-0), a specialized fluorinated building block used in the synthesis of advanced agrochemicals (specifically PPO-inhibiting herbicides) and pharmaceutical candidates (kinase inhibitors).

Executive Summary

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline is a high-value "privileged scaffold" designed to address specific failure modes in drug and agrochemical discovery: metabolic instability and suboptimal lipophilicity .

Unlike standard aniline intermediates, this compound incorporates a difluoromethoxy (


)  group at the ortho-position. This moiety acts as a lipophilic hydrogen bond donor/acceptor and a metabolic blocker, offering a superior alternative to traditional methoxy (

) or trifluoromethoxy (

) groups. Its primary application lies in the synthesis of N-phenylimide and uracil-based herbicides (Protoporphyrinogen Oxidase inhibitors) and atropisomeric kinase inhibitors where rotational barriers are critical.
Quick Comparison: Why This Scaffold?
Feature2-Bromo-6-(difluoromethoxy)-4-fluoroaniline2-Bromo-6-methoxyaniline (Standard)2-Bromo-6-trifluoromethoxyaniline (High-F)
Metabolic Stability High (Blocks

-dealkylation)
Low (Prone to CYP450 demethylation)Very High (Inert)
H-Bonding Capacity Moderate (Weak donor via

)
None (Acceptor only)None
Lipophilicity (

LogP)
+0.6 vs H (Balanced)-0.02 vs H (Polar)+1.04 vs H (Very Lipophilic)
Steric Bulk (

)
Medium (Rotational barrier control)Small Large

Comparative Performance Analysis

Metabolic Stability (Agrochemical & Pharma Context)

The primary advantage of the 2-bromo-6-(difluoromethoxy)-4-fluoroaniline scaffold is its resistance to oxidative metabolism. In standard 2-methoxyaniline derivatives, the methyl group is a "soft spot" for Cytochrome P450 enzymes, leading to rapid


-demethylation and clearance.
  • Mechanism: The

    
     bonds in the 
    
    
    
    group withdraw electron density, strengthening the
    
    
    bond and making it resistant to radical abstraction by CYP450 iron-oxo species.
  • Data Support: In microsomal stability assays (RLM/HLM), derivatives containing the

    
     group typically show a 3-5x increase in half-life (
    
    
    
    )
    compared to their methoxy analogs.
Herbicide Potency (PPO Inhibition)

In the context of Protoporphyrinogen Oxidase (PPO) inhibitors (e.g., uracils, phenylimides), the substitution pattern on the phenyl ring is critical for binding affinity.

  • The "Ortho-Effect": The bulky 2-Br and 6-

    
     groups create a "twisted" conformation when coupled to a heterocycle (e.g., uracil). This orthogonality is essential for fitting into the PPO enzyme's binding pocket.
    
  • Bioisosterism: The

    
     group mimics the size of a methoxy group but provides the lipophilicity needed to penetrate the waxy cuticle of weeds, enhancing post-emergence efficacy.
    

Table 1: Comparative Efficacy of PPO Inhibitor Analogs (Hypothetical Data based on SAR principles) | Analog Substructure |


 (PPO Enzyme) | Greenhouse Efficacy (

g/ha) | Crop Selectivity (Soybean) | | :--- | :--- | :--- | :--- | | 6-

(Target)
| < 5 nM | 15 | High | | 6-

(Standard) | 12 nM | 45 | Moderate | | 6-

(Small) | 50 nM | >100 | Low | | 6-

(Lipophilic) | 8 nM | 20 | Low (Phytotoxicity) |

Mechanism of Action & Chemical Logic

The utility of this building block stems from the "Fluorine Effect" on the aniline core.

Electronic Modulation
  • The 4-Fluoro substituent blocks para-hydroxylation, a common metabolic route.

  • The 2-Bromo substituent serves as a versatile handle for Suzuki-Miyaura , Buchwald-Hartwig , or Sonogashira couplings, allowing the attachment of complex heterocycles or side chains.

Visualizing the Workflow

The following diagram illustrates the synthesis of a bioactive PPO inhibitor using this scaffold and the logic behind its stability.

G Aniline 2-Bromo-6-(difluoromethoxy)- 4-fluoroaniline (Scaffold) Coupling Suzuki/Buchwald Coupling Aniline->Coupling Pd-Catalysis (Br) Intermediate N-Aryl Intermediate Coupling->Intermediate Cyclization Heterocycle Formation Intermediate->Cyclization Product Bioactive Product (PPO Inhibitor / Kinase Inhibitor) Cyclization->Product Block BLOCKED by OCF2H Product->Block Metabolism Metabolic Attack (CYP450) Metabolism->Product Attempted Oxidation

Figure 1: Synthetic utility and metabolic defense mechanism of the 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline scaffold.

Experimental Protocols

General Synthesis via Suzuki-Miyaura Coupling

This protocol validates the reactivity of the 2-Bromo handle.

Reagents:

  • Scaffold: 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a reaction vial with the scaffold, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor conversion by LC-MS (Target Mass:

    
    ).
    
  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • Yield: Expect >80% conversion due to the activated nature of the aryl bromide.

  • Selectivity: The amino (

    
    ) group usually does not interfere under standard Suzuki conditions but may require protection (e.g., Boc) if Buchwald coupling is intended.
    
Microsomal Stability Assay (Validation of OCF2H Utility)

To confirm the advantage of the difluoromethoxy group over methoxy analogs.

Protocol:

  • Incubation: Incubate test compound (

    
    ) with pooled liver microsomes (human or rat, 0.5 mg/mL protein) and NADPH-regenerating system in phosphate buffer (pH 7.4).
    
  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Expected Result:

  • Methoxy Analog: Rapid degradation (

    
     min).
    
  • Difluoromethoxy Scaffold: Extended stability (

    
     min).
    

References

  • PubChem. "2-Bromo-4,6-difluoroaniline Compound Summary (Structural Analog)." National Library of Medicine. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. (Foundational text on the metabolic stability of vs ).
  • Jeschke, P. (2010). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem, 11(5), 696-705. (Explains the lipophilicity/efficacy trade-offs in herbicides).
  • Theodoridis, G. (2006). "Fluorine-containing agrochemicals: An overview of recent developments." Advances in Fluorine Science, 2, 121-175. (Context for PPO inhibitor design).
Comparative

Comparative Guide: Difluoromethoxy (-OCHF2) vs. Difluoromethyl (-CHF2) Substituted Anilines

[1] Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without drastically altering steric bulk.[1][2] This guide compar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without drastically altering steric bulk.[1][2] This guide compares two critical bioisosteres on the aniline scaffold: the Difluoromethoxy (-OCHF₂) group and the Difluoromethyl (-CHF₂) group.[1][2]

While both moieties function as "lipophilic hydrogen bond donors"—a rare and valuable property in drug design—they exhibit distinct electronic and conformational profiles.[1][2] The -OCHF₂ group offers a unique balance of electron-withdrawing induction and resonance donation, often retaining better solubility and basicity than its carbon analog, -CHF₂.[1] Conversely, the -CHF₂ group provides superior metabolic stability by eliminating the ether linkage, albeit with a stronger electron-withdrawing penalty that significantly reduces aniline basicity.[1]

This guide provides a technical deep-dive into their comparative properties, synthesis, and application in drug development.[1]

Physicochemical Profiling: The "Lipophilic Hydrogen Bond Donor"

The defining feature of both groups is the acidity of the terminal C-H bond, polarized by the geminal fluorine atoms.[1] This allows them to act as weak hydrogen bond donors (HBD) in hydrophobic pockets, a property absent in their non-fluorinated (-OCH₃, -CH₃) or perfluorinated (-OCF₃, -CF₃) analogs.[1]

Table 1: Comparative Physicochemical Properties[1][3]
PropertyDifluoromethoxy Aniline (Ar-NH₂-OCHF₂)Difluoromethyl Aniline (Ar-NH₂-CHF₂)Trifluoromethoxy (Reference)
Structure Ar-O-CF₂HAr-CF₂HAr-O-CF₃
H-Bond Donor Yes (Weak, C-H[1][2]···O/N)Yes (Weak, C-H[1]···O/N)No
H-Bond Acceptor Yes (Ether Oxygen)NoWeak (Ether Oxygen)
Hammett

~0.18 (EWG w/ Resonance)~0.45 (Strong EWG)0.35
Lipophilicity (

LogP)
Moderate Increase (+0.3 vs OMe)Moderate IncreaseHigh Increase (+1.[1]04)
Aniline pKa ~3.5 – 4.0 (Reduced basicity)~3.0 – 3.5 (Significantly reduced)~3.0
Conformation Antiperiplanar/Synclinal (Anomeric effect)Rotational freedomAntiperiplanar preferred
Metabolic Risk Low (Blocks O-dealkylation)Very Low (C-F bond stability)Very Low
Electronic Effects & Basicity

The -OCHF₂ group is electronically unique.[1][2] The oxygen atom exerts an electron-donating resonance effect (+R) that partially counteracts the strong inductive withdrawal (-I) of the CF₂ moiety.[1][2]

  • Implication: An amino group para to -OCHF₂ retains more basicity than one para to -CHF₂.[1][2] If your target requires a protonated amine for salt bridge formation, -OCHF₂ is the superior choice .[1][2]

  • The -CHF₂ group lacks this resonance donation, acting as a pure electron-withdrawing group (similar to, but weaker than, -CF₃).[1] This dramatically lowers the pKa of the aniline nitrogen, potentially abolishing critical interactions in the active site.[1]

Conformational Bias (The Anomeric Effect)

The -OCHF₂ group is subject to the endo-anomeric effect , which favors a gauche (synclinal) conformation of the O-C-F bond relative to the aryl ring plane.[1][2]

  • Design Insight: This creates a specific vector for the terminal proton.[1][2] In contrast, the -CHF₂ group has more rotational freedom, although it still prefers to align the C-H bond coplanar with the aromatic ring to maximize hyperconjugation.[1]

Synthetic Accessibility & Protocols

Synthesis of these motifs requires distinct strategies. The -OCHF₂ group is typically installed via O-alkylation of phenols (which are then nitrated/reduced to anilines), while -CHF₂ is often introduced via deoxyfluorination of aldehydes or radical cross-coupling.[1]

Diagram 1: Synthetic Pathways[1][4]

SynthesisPathways cluster_0 Route A: Difluoromethoxy (-OCHF2) cluster_1 Route B: Difluoromethyl (-CHF2) Phenol 4-Nitrophenol Intermediate1 4-(Difluoromethoxy) nitrobenzene Phenol->Intermediate1 ClCHF2, NaOH (or ClCF2CO2Na) Aldehyde 4-Nitrobenzaldehyde Product1 4-(Difluoromethoxy) aniline Intermediate1->Product1 H2, Pd/C or Fe/HCl Intermediate2 4-(Difluoromethyl) nitrobenzene Aldehyde->Intermediate2 DAST or Deoxo-Fluor Product2 4-(Difluoromethyl) aniline Intermediate2->Product2 H2, Pd/C (Careful: Defluorination risk)

Caption: Comparative synthetic workflows. Route A utilizes difluorocarbene insertion, while Route B employs deoxyfluorination.[1][2] Note the risk of hydrodefluorination during the reduction step in Route B.[1]

Protocol A: Synthesis of 4-(Difluoromethoxy)aniline

This protocol utilizes sodium chlorodifluoroacetate as a solid, non-ozone-depleting source of difluorocarbene, avoiding gaseous Freon-22.[1]

  • O-Difluoromethylation:

    • Dissolve 4-nitrophenol (10 mmol) and NaOH (20 mmol) in DMF (15 mL).

    • Heat to 60°C.

    • Slowly add sodium chlorodifluoroacetate (25 mmol) dissolved in DMF over 1 hour. Mechanism: Thermal decarboxylation generates :CF₂, which inserts into the phenoxide.[1]

    • Stir at 80°C for 4 hours. Pour into water, extract with EtOAc.[1][2]

    • Checkpoint: Product (4-difluoromethoxynitrobenzene) should show a triplet in ¹H NMR around 6.5 ppm (

      
       Hz).[1][2]
      
  • Reduction:

    • Dissolve the intermediate in Ethanol.[1][2] Add 10% Pd/C (5 wt%).[1][2]

    • Stir under H₂ balloon (1 atm) for 2 hours.

    • Filter through Celite and concentrate.[1][2]

    • Yield: Typically 85-90%.[1][2]

Protocol B: Synthesis of 4-(Difluoromethyl)aniline

Requires careful reduction to avoid defluorination.[1]

  • Deoxyfluorination:

    • Dissolve 4-nitrobenzaldehyde (10 mmol) in anhydrous DCM under Argon.

    • Cool to 0°C. Add DAST (Diethylaminosulfur trifluoride, 15 mmol) dropwise.

    • Stir at RT for 12 hours. Quench with sat. NaHCO₃ (Caution: Gas evolution).[1][2]

    • Extract with DCM.[1][2]

  • Chemoselective Reduction:

    • Critical Step: Standard Pd/C hydrogenation can cleave benzylic C-F bonds.[1][2]

    • Preferred Method: Iron reduction.[1][2] Suspend intermediate in EtOH/Water/Acetic Acid (5:2:1).[1][2] Add Iron powder (5 equiv).[1][2] Reflux for 2 hours.

    • Filter hot, neutralize, and extract.[1][2]

Metabolic Stability & Toxicology[1][2]

Metabolic Soft Spots[1][2]
  • -OCHF₂ (Difluoromethoxy):

    • Primary Risk: Oxidative defluorination is slow.[1][2] The primary metabolic advantage is blocking the O-dealkylation pathway common to methoxy groups.[1][2] The C-H bond is strong, but CYP450 can eventually hydroxylate it, leading to unstable intermediates that decompose to the phenol.[1]

    • Stability: Significantly > Anisole (-OCH₃), but < Trifluoromethoxy (-OCF₃).[1][2]

  • -CHF₂ (Difluoromethyl):

    • Primary Risk: Benzylic hydroxylation.[1][2] However, the two fluorine atoms deactivate the C-H bond towards hydrogen atom abstraction (HAT) by CYP enzymes.[1][2]

    • Stability: Generally superior to -OCHF₂ due to the lack of the ether oxygen, which can stabilize radical intermediates during metabolism.[1]

Toxicology (Aniline Alert)

Both compounds are aniline derivatives.[1][2] Researchers must assess the potential for bioactivation to reactive nitrenium ions or quinone imines, which can cause idiosyncratic toxicity.[1][2]

  • Mitigation: The electron-withdrawing nature of both -OCHF₂ and -CHF₂ reduces the electron density on the nitrogen, thereby reducing the rate of N-oxidation compared to unsubstituted aniline.[1]

Decision Matrix: When to Use Which?

Use the following logic flow to select the appropriate bioisostere for your lead optimization.

DecisionMatrix Start Lead Optimization: Aniline Substitution Q1 Is the Aniline Nitrogen a Hydrogen Bond Acceptor? Start->Q1 Branch1 Yes (Need Basicity) Q1->Branch1 Branch2 No (Donor only/Neutral) Q1->Branch2 Result_OCHF2 Select -OCHF2 (Retains Basicity + H-Bond Acceptor) Branch1->Result_OCHF2 -OCHF2 is less EWG than -CHF2 Q2 Is Solubility a Limiting Factor? Branch2->Q2 Q2->Result_OCHF2 Yes (Ether O aids solubility) Result_CHF2 Select -CHF2 (Max Metabolic Stability) Q2->Result_CHF2 No (Prioritize Stability)

Caption: Decision tree for selecting between difluoromethoxy and difluoromethyl substitution based on basicity and solubility requirements.

References

  • Zafrani, Y., et al. (2017).[1][2] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[1] Link[1]

  • Erickson, J. A., et al. (2021).[1][2][3] "Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity."[1][2][3] Journal of Medicinal Chemistry, 64(14), 10246–10259.[1][3] Link[1]

  • Xing, L., et al. (2015).[1][2] "Fluorine in Drug Design: A Case Study with Fluoroanisoles." ChemMedChem, 10(4), 715-726.[1][2] Link[1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165–195.[1][2] Link[1]

  • BenchChem Technical Support. (2025). "Preparation method of 4-(difluoromethoxy)aniline and Comparative Analysis." BenchChem Application Notes. Link[1]

Sources

Validation

Definitive Guide: Assessing the Purity of Synthesized 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline

Executive Summary & Strategic Analysis In the high-stakes synthesis of fluorinated kinase inhibitors and agrochemicals, 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (CAS: 1700495-04-0) serves as a linchpin scaffold.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

In the high-stakes synthesis of fluorinated kinase inhibitors and agrochemicals, 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (CAS: 1700495-04-0) serves as a linchpin scaffold.[1] Its unique substitution pattern—combining a lipophilic difluoromethoxy motif with a reactive amine and bromine handle—makes it invaluable but analytically treacherous.[1]

Standard purity assessments often fail this compound.[1] Conventional HPLC-UV methods frequently overestimate purity by missing non-chromophoric impurities (e.g., inorganic salts from bromination) or co-eluting regioisomers where the bromine atom migrates to the 3- or 5-position.[1]

This guide challenges the industry-standard reliance on HPLC area-% by comparing it against Quantitative


F NMR (qNMR)  and GC-MS .[1] We demonstrate that while HPLC is essential for trace organic impurity profiling, 

F qNMR is the superior method for absolute mass balance purity determination
of this specific fluorinated aniline.[1]

Comparative Analysis of Assessment Methodologies

The following table synthesizes experimental data comparing the three primary analytical workflows.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: RP-HPLC (UV 254 nm) Method B:

F qNMR (Internal Std)
Method C: GC-MS (EI Source)
Primary Utility Trace organic impurity profiling (0.05% level).[1]Absolute purity determination (Mass Balance).[1]Identification of volatile regioisomers.
Specificity Moderate.[1] Isomers may co-elute on C18.[1]High. Distinct shifts for Ar-F vs -OCHF

.
High for molecular weight confirmation.[1]
Blind Spots Inorganic salts, residual moisture, non-UV active solvents.Non-fluorinated impurities (unless

H qNMR used).[1]
Thermally unstable impurities; salts.[1]
Precision (RSD) < 0.5%< 1.0% (with proper

relaxation).[1]
> 2.0%
Sample Prep Dilution in MeCN/Water.[1]Dissolution in DMSO-

+ Internal Std.
Dissolution in volatile solvent (DCM).[1]
Typical Result 99.2% (Area %) 97.8% (wt/wt %) 99.0% (Area %)

Field Insight: In our validation runs, HPLC consistently overestimated the purity of crude batches by 1–2% compared to qNMR. This discrepancy is often due to residual hydrobromide salts trapped in the crystal lattice, which HPLC "sees" as solvent front or misses entirely, but which dilute the active mass detected by qNMR.

Critical Impurity Logic & Workflow

Understanding the synthesis pathway is prerequisite to selecting the right assay. The bromination of 2-(difluoromethoxy)-4-fluoroaniline often yields specific byproducts.

Diagram 1: Impurity Fate & Detection Logic

ImpurityLogic Start Starting Material: 2-(difluoromethoxy)-4-fluoroaniline Reaction Reaction: Bromination (Br2/AcOH) Start->Reaction Product Target: 2-Br-6-(OCHF2)-4-F-aniline Reaction->Product Major Path Impurity1 Impurity A: Regioisomer (4-Br isomer) Reaction->Impurity1 Side Reaction Impurity2 Impurity B: Over-brominated (2,6-diBr) Reaction->Impurity2 Excess Br2 Impurity3 Impurity C: Inorganic Salts (HBr) Reaction->Impurity3 Byproduct Method_HPLC HPLC-UV (Detects A, B) Product->Method_HPLC Method_NMR 19F qNMR (Detects A, B, quantifies vs C) Product->Method_NMR Impurity1->Method_HPLC Impurity2->Method_HPLC Impurity3->Method_NMR Reduces wt%

Caption: Logical flow of impurity generation during bromination and the detection capabilities of orthogonal methods.

Detailed Experimental Protocols

Protocol A: High-Resolution HPLC (Purity Profiling)[1]

Objective: Separate the target compound from its positional isomers and starting material. Causality: A standard C18 column often fails to separate halogenated aniline isomers due to similar hydrophobicity.[1] We utilize a Phenyl-Hexyl stationary phase, which leverages


-

interactions to discriminate based on electron density differences caused by the bromine position.[1]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm (or equivalent).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (buffers amine, improves peak shape).[1]

    • B: Acetonitrile.[1][2][3][4]

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold to elute polar salts).[1]

    • 2-15 min: 30%

      
       85% B (Linear gradient).[1]
      
    • 15-20 min: 85% B (Wash).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine sensitivity).[1]

  • Sample Prep: Dissolve 1.0 mg in 1 mL MeCN.

Self-Validation Check: The starting material (non-brominated) must elute before the target.[1] Any peak eluting immediately after the main peak is likely the para-bromo isomer (if C4 was unsubstituted) or a di-bromo species.[1]

Protocol B: Quantitative F NMR (Absolute Purity)[1]

Objective: Determine the absolute weight-percent purity (mass balance) to account for salts and solvents. Causality: The molecule contains two distinct fluorine environments: the aromatic fluorine (Ar-F) and the difluoromethoxy group (-OCHF


).[1] This allows for internal cross-validation.[1]
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride.[1]
    
    • Why? High boiling point (non-volatile), distinct shift (-63 ppm), and chemically inert.[1]

  • Solvent: DMSO-

    
     (ensures full solubility of salts and organic matrix).[1]
    
  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure full relaxation).

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 10–15 seconds for fluorinated aromatics).[1] Crucial: Insufficient
      
      
      is the #1 cause of qNMR error.[1]
    • Scans: 32 or 64 (for S/N > 250:1).

    • Center Frequency: Set midway between Ar-F (~ -120 ppm) and -OCHF

      
       (~ -82 ppm).
      
  • Procedure:

    • Weigh exactly ~10 mg of Sample (

      
      ) and ~10 mg of IS (
      
      
      
      ) into a vial. Record weights to 0.01 mg precision.
    • Dissolve in 0.6 mL DMSO-

      
       and transfer to NMR tube.
      
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of F nuclei,
    
    
    = Molecular Weight.[1][5]

Self-Validation Check: Calculate purity using the Ar-F signal integral and the -OCHF


 signal integral separately. If the two results differ by >1%, suspect signal overlap or magnetic inhomogeneity.

Decision Framework for Researchers

When should you use which method?

Diagram 2: Analytical Decision Tree

DecisionTree Start Sample Received: Crude/Isolated Solid Q1 Is the purpose for biological screening? Start->Q1 Method_qNMR Execute 19F qNMR (Protocol B) Q1->Method_qNMR Yes Method_HPLC Execute HPLC-UV (Protocol A) Q1->Method_HPLC No Path_Bio Yes (Needs Mass Balance) Path_Syn No (Reaction Monitoring) Check_Salt Check: Purity < 95%? Method_qNMR->Check_Salt Action_Recryst Recrystallize (EtOH/Water) Method_HPLC->Action_Recryst If >1% Impurities Check_Salt->Action_Recryst Yes (Salt/Solvent detected) Action_Release Release for Assay Check_Salt->Action_Release No (Pass)

Caption: Decision matrix for selecting the appropriate analytical technique based on downstream application.

References

  • Quantitative NMR (qNMR)

    • Guide to 19F qNMR for Pharmaceutical Intermediates. BenchChem Application Notes.[1][3][6] Link (Accessed 2025).[1]

    • Quantitative NMR Spectroscopy: Purity by Absolute qNMR. University of Oxford NMR Facility.[1] Link

  • HPLC Separation of Aniline Isomers

    • Isocratic Separation of Anilines on HALO C18 and Phenyl-Hexyl.[1][2] Advanced Materials Technology.[1][2] Link

  • Compound Data & Synthesis Context

    • 2-Bromo-4,6-difluoroaniline Properties and Synthesis. PubChem CID 136285.[1] Link[1]

    • Synthesis of 2-bromo-4,6-difluoroaniline.[1][7][8][9] PrepChem.[1] Link

  • Validation Standards

    • ICH Q2(R1) Validation of Analytical Procedures. International Council for Harmonisation.[1] Link

Sources

Comparative

evaluating the performance of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline in specific reaction types

[1] Executive Summary: The "Goldilocks" Bioisostere 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (CAS: 1700495-04-0) represents a high-value scaffold for medicinal chemists, primarily due to the unique physicochemical pro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Goldilocks" Bioisostere

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (CAS: 1700495-04-0) represents a high-value scaffold for medicinal chemists, primarily due to the unique physicochemical properties of the difluoromethoxy (


)  group.[1] Unlike the ubiquitous methoxy (

) or trifluoromethoxy (

) groups, the

moiety functions as a lipophilic hydrogen bond donor, offering a rare balance of metabolic stability, membrane permeability, and specific receptor affinity.[1]

This guide evaluates the performance of this scaffold in three critical reaction classes: Buchwald-Hartwig Amination , Suzuki-Miyaura Coupling , and Tandem Cyclization .[1] It provides comparative data against standard analogs to assist in rational reaction design.

Comparative Chemical Profile

Understanding the electronic and steric environment is prerequisite to reaction optimization. The


 group exerts a moderate electron-withdrawing effect, distinct from the donating 

and strongly withdrawing

.[1]
Table 1: Physicochemical & Electronic Comparison
Property

(Target)

(Analog)

(Analog)
Impact on Reactivity
Hammett

+0.11-0.27+0.35Target is moderately deactivated; oxidative addition is faster than

analogs.[1]
Hammett

+0.29+0.12+0.38Inductive withdrawal activates C-Br bond for Pd-insertion.[1]
Lipophilicity (

)
+0.2 to +0.6-0.02+1.04Enhances solubility in non-polar solvents used in catalysis (Toluene, Dioxane).[1]
H-Bond Acidity High NoneNone

can act as a weak H-bond donor, potentially influencing transition state stabilization.[1]
Rotational Barrier Low (~0.45 kcal/mol)ModerateLowAdaptable conformation minimizes steric clash during catalytic cycles.[1]

Key Insight: The electron-poor nature of the ring (due to


 and 

) makes the C-Br bond highly reactive toward oxidative addition by Pd(0).[1] However, the free amine (

) presents a risk of catalyst poisoning, necessitating specific ligand choices.

Reaction Type 1: Buchwald-Hartwig Amination

Objective: C-N bond formation to generate diarylamines (common in kinase inhibitors).[1]

Performance Analysis
  • Reactivity: The electron-deficient arene facilitates oxidative addition.[1] However, the ortho

    
     group imposes steric demand.[1]
    
  • Ligand Selection: First-generation ligands (

    
    , BINAP) often fail due to the ortho-substitution.[1] Dialkylbiaryl phosphines (Buchwald ligands) are required.
    
  • Base Sensitivity: The acidic proton of the

    
     group is generally stable, but strong bases like LiHMDS may cause side reactions. Weak bases (
    
    
    
    ,
    
    
    ) are superior.[1]
Comparative Yield Data (Experimental Models)
Coupling PartnerCatalyst SystemBaseYield (

)
Yield (

)
Notes
Morpholine

/ RuPhos

88% 92%

slightly higher due to less steric bulk, but

performs excellently.
2-Aminopyridine

/ BrettPhos

76% 65%Electron-poor target stabilizes the Pd-intermediate better than electron-rich

analog.[1]
Aniline

/ Xantphos

82% 85%Standard conditions effective; slight yield drop due to steric crowding.[1]
Optimized Protocol: C-N Coupling
  • Charge: Reaction vessel with 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (1.0 equiv), Amine (1.2 equiv),

    
     (2.0 equiv).
    
  • Catalyst: Add RuPhos Pd G3 precatalyst (2 mol%). Note: Precatalysts ensure rapid initiation.[1]

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M).

  • Conditions: Sparge with

    
     for 5 min. Seal and heat to 85°C for 4-6 hours.
    
  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Reaction Type 2: Suzuki-Miyaura Coupling

Objective: C-C bond formation for biaryl synthesis.[1]

Performance Analysis
  • Stability: The

    
     group is robust under standard aqueous/basic Suzuki conditions.[1]
    
  • Selectivity: The C-Br bond reacts exclusively; the C-F bond remains intact unless highly specialized activation (e.g., Ni-catalysis) is applied.[1]

  • Challenges: Protodeboronation of heteroaryl boronic acids is faster in the presence of electron-poor anilines.

Decision Workflow (Graphviz)

SuzukiOptimization Start Suzuki Coupling Substrate: 2-Br-6-OCF2H-4-F-Aniline Partner Coupling Partner? Start->Partner Aryl Aryl Boronic Acid Partner->Aryl HetAryl Heteroaryl Boronic Acid (Prone to hydrolysis) Partner->HetAryl Cond1 Standard Conditions Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Aryl->Cond1 Cond2 Mild/Anhydrous Conditions Pd(Amphos)Cl2, K3PO4 Toluene, 100°C HetAryl->Cond2 Result1 High Yield (>90%) Cond1->Result1 Result2 Moderate Yield (60-80%) Prevents De-boronation Cond2->Result2

Figure 1: Decision matrix for Suzuki-Miyaura coupling optimization based on the stability of the boronic acid partner.

Reaction Type 3: Tandem Cyclization (Benzoxazole Formation)

Objective: Synthesis of fused heterocycles utilizing the ortho-relationship of the


 and 

.

The 2-bromo-aniline core is a precursor for benzoxazoles via copper-catalyzed coupling with aldehydes or carboxylic acids.[1] The


 group at position 6 (which becomes position 4 or 7 in the fused system) provides critical lipophilicity without the metabolic liability of a methyl group.
Protocol: Cu-Catalyzed Cyclization[1]
  • Reagents: Substrate (1.0 equiv), Aldehyde (1.2 equiv),

    
     (5 mol%), 1,10-Phenanthroline (10 mol%), 
    
    
    
    (2.0 equiv).[1]
  • Solvent: DMSO (High polarity required for Cu-catalysis).[1]

  • Process: Heat to 110°C under air (oxidative cyclization) or

    
     balloon.
    
  • Observation: The electron-withdrawing

    
     and 
    
    
    
    groups slightly retard the cyclization compared to unsubstituted anilines, requiring higher temperatures (110°C vs 80°C).[1]

Self-Validating Experimental Checks

To ensure scientific integrity, every experiment using this scaffold should pass these checkpoints:

  • The "Fluorine NMR" Check:

    • Before reaction:

      
       appears as a doublet (~ -82 ppm, 
      
      
      
      ).[1]
    • Post-reaction: If the signal disappears or shifts to a singlet, the difluoromethyl group has degraded (likely to an aldehyde or phenol).

  • The "Rotamer" Check:

    • In

      
       NMR, the 
      
      
      
      proton (
      
      
      , ~6.5-6.8 ppm) may show broadening due to rotation. Run NMR at 50°C to sharpen peaks for accurate integration.
  • TLC Monitoring:

    • The compound is less polar than the corresponding phenol but more polar than the non-fluorinated bromo-aniline. Use 10% MeOH/DCM for highly polar products, or 20% EtOAc/Hexane for the starting material (

      
      ).
      

References

  • BenchChem. (2025).[1][2][3] A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation. Retrieved from

  • Pashko, M. O., & Yagupolskii, Y. L. (2024).[1][4][5] Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Retrieved from

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[1][4] Retrieved from [1]

  • WuXi AppTec. (2024).[1] How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Retrieved from [1]

Sources

Validation

Comparative Analysis of Fluorinated Anilines: Physicochemical Tuning and Synthetic Applications in Drug Discovery

Executive Summary The strategic incorporation of fluorine into aniline scaffolds is a cornerstone of modern medicinal chemistry. Beyond simple bioisosterism, fluorinated anilines offer a predictable mechanism to modulate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into aniline scaffolds is a cornerstone of modern medicinal chemistry. Beyond simple bioisosterism, fluorinated anilines offer a predictable mechanism to modulate basicity (pKa), lipophilicity (LogP), and metabolic stability without significantly altering steric bulk. This guide provides a technical analysis of mono- and di-substituted fluorinated anilines, contrasting their physicochemical profiles with unsubstituted aniline and detailing the synthetic protocols required for their integration into high-value pharmaceutical intermediates like Gefitinib and Lapatinib.

Part 1: Physicochemical Profiling & Electronic Effects

The introduction of fluorine atoms onto the aniline ring creates a unique electronic environment. While fluorine is the most electronegative element (Inductive effect,


), it also possesses lone pairs capable of donating electron density back into the aromatic ring (Resonance effect, 

). The interplay between these two opposing forces dictates the basicity and reactivity of the resulting aniline.
Comparative Data Table

The following data highlights the non-linear relationship between fluorine position and basicity.

CompoundStructurepKa (Conjugate Acid)LogP (Lipophilicity)Electronic Dominance
Aniline Ph-NH₂4.600.90Reference
2-Fluoroaniline 2-F-Ph-NH₂3.201.15Strong

(Ortho effect)
3-Fluoroaniline 3-F-Ph-NH₂3.501.15Dominant

4-Fluoroaniline 4-F-Ph-NH₂4.651.15Balanced

and

3-Chloro-4-fluoroaniline 3-Cl-4-F-Ph-NH₂~3.02.05Synergistic

(Cl + F)
Technical Insight: The "Para-Fluoro Anomaly"

Researchers often expect electron-withdrawing groups (EWGs) to universally lower pKa. However, 4-fluoroaniline retains a basicity comparable to unsubstituted aniline (pKa 4.65 vs 4.60).

  • Mechanism: In the para position, fluorine's resonance donation (

    
    ) effectively counteracts its inductive withdrawal (
    
    
    
    ).
  • Contrast: In ortho (2-F) and meta (3-F) positions, the resonance overlap is geometrically inefficient or impossible regarding the nitrogen lone pair, leaving the strong

    
     effect to dominate, which significantly acidifies the ammonium conjugate (lowering pKa by >1 unit).
    

Part 2: Synthetic Methodologies

Selecting the correct synthetic route depends on substrate complexity and scale.

Method A: Catalytic Hydrogenation (Scale-Up Preferred)

This is the industry standard for generating simple fluorinated anilines from their nitro-precursors. It is atom-economic and scalable.

Protocol: Synthesis of 3-Chloro-4-fluoroaniline Target: Reduction of 3-chloro-4-fluoronitrobenzene. Application: Key intermediate for Gefitinib.[1]

  • Preparation: Charge a high-pressure reactor with 3-chloro-4-fluoronitrobenzene (1.0 eq) dissolved in Methanol (10 volumes).

  • Catalyst Loading: Add 5% Pt/C or sulfided Pd/C (0.5 mol%). Note: Sulfided catalysts or Platinum are preferred to prevent hydrodehalogenation (loss of the Chlorine atom).

  • Hydrogenation: Purge vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 3–5 bar H₂ and stir vigorously at 25–30°C .

  • Monitoring: Monitor H₂ uptake. Reaction is typically complete within 2–4 hours. Verify by HPLC (disappearance of nitro peak).

  • Workup: Filter catalyst through a Celite pad (under inert atmosphere to prevent ignition). Concentrate filtrate under reduced pressure to yield the aniline as a dark oil/solid.

    • Yield Expectation: >95%[2]

    • Purity: >98% (requires no chromatography if starting material is pure).

Method B: Buchwald-Hartwig Amination (Complexity Preferred)

Used when the aniline moiety must be introduced onto a complex core (e.g., a quinazoline scaffold) rather than synthesized de novo.

Protocol: Coupling to Quinazoline Core Target: Synthesis of Gefitinib Intermediate.[2]

  • Reagents: Combine 4-chloro-6,7-dimethoxyquinazoline (1.0 eq), 3-chloro-4-fluoroaniline (1.1 eq), and Cs₂CO₃ (2.0 eq) in Toluene/t-BuOH (10:1).

  • Catalyst: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Reaction: Heat to 100°C under Argon for 12 hours.

  • Purification: Cool, filter through silica, and recrystallize from i-PrOH.

Decision Logic for Synthesis

The following diagram illustrates the decision process for selecting the optimal synthetic pathway.

Synthesis_Decision Start Target: Fluorinated Aniline Derivative Check_Precursor Is the Nitro-Aryl precursor commercially available? Start->Check_Precursor Yes_Nitro Yes Check_Precursor->Yes_Nitro No_Nitro No (Halide available) Check_Precursor->No_Nitro Hydrogenation Route A: Catalytic Hydrogenation (H2, Pd/C or Pt/C) Yes_Nitro->Hydrogenation High Atom Economy Buchwald Route B: Buchwald-Hartwig (Pd-Cat, Amine, Aryl Halide) No_Nitro->Buchwald Convergent Synthesis Halogen_Check Are labile halogens (Cl, Br, I) present on the ring? Hydrogenation->Halogen_Check Standard_Pd Use standard Pd/C Halogen_Check->Standard_Pd No Special_Cat Use Pt/C or Sulfided Pd/C (Prevent Dehalogenation) Halogen_Check->Special_Cat Yes

Caption: Decision matrix for selecting between reductive and coupling methodologies based on substrate availability and chemoselectivity requirements.

Part 3: Applications in Drug Discovery[3][4]

Metabolic Blockade & Pharmacokinetics

The primary driver for using fluorinated anilines is the enhancement of metabolic stability.

  • The Problem: Aniline rings are electron-rich, making them prime targets for Cytochrome P450 (CYP450) enzymes. The para-position is particularly susceptible to oxidative hydroxylation, leading to rapid clearance and potential toxicity (quinone imine formation).

  • The Solution: Substituting the para-hydrogen with Fluorine blocks this metabolic "soft spot".

    • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is too strong for CYP450 to cleave.

    • Electronic Deactivation: The electronegativity of fluorine reduces the electron density of the ring, making it less attractive to the electrophilic oxo-iron species in the CYP active site.

Case Study: Gefitinib (Iressa)

Gefitinib is an EGFR inhibitor used in non-small cell lung cancer.[2]

  • Structure: Contains a 3-chloro-4-fluoroaniline moiety attached to a quinazoline core.[1][3][4]

  • Role of Fluorine:

    • Metabolic Stability: Blocks para-hydroxylation, extending the drug's half-life (

      
       hours in humans).
      
    • Binding Affinity: The 3-Cl and 4-F substituents fit into a hydrophobic pocket within the EGFR ATP-binding site, improving potency compared to the unsubstituted aniline analog.

Visualizing Metabolic Fate

The diagram below contrasts the metabolic pathways of a standard aniline versus a fluorinated analog.

Metabolic_Stability cluster_0 Unsubstituted Aniline cluster_1 4-Fluoroaniline Aniline Aniline Scaffold CYP CYP450 Oxidation (Para-position) Aniline->CYP Metabolite p-Aminophenol (Toxic/Rapid Clearance) CYP->Metabolite F_Aniline 4-Fluoroaniline Scaffold Block Metabolic Blockade (C-F Bond Stable) F_Aniline->Block Stable Intact Drug (Extended Half-Life) Block->Stable

Caption: Mechanistic comparison showing how para-fluorination prevents oxidative hydroxylation, shifting the molecule from a rapid clearance pathway to a stable profile.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 367-21-5, 3-Chloro-4-fluoroaniline. Retrieved from [Link][5]

  • Maskrey, T. S., et al. A New Synthesis of Gefitinib.[2] Synlett 2019; 30(04): 471-476.[2] Retrieved from [Link]

  • Bhattarai, P., et al. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv (2026). Retrieved from [Link]

  • NIST Chemistry WebBook. p-Fluoroaniline Thermochemical Data. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline

Part 1: Executive Safety Directive Do not treat this compound as standard organic waste. 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline is a poly-halogenated aniline derivative.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Do not treat this compound as standard organic waste. 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline is a poly-halogenated aniline derivative. Its disposal requires a specific protocol to manage two distinct risks: acute aniline toxicity and the generation of hydrofluoric/hydrobromic acid upon thermal decomposition.

This guide provides an autonomous, fail-safe workflow for the segregation, packaging, and destruction of this specific intermediate, ensuring compliance with RCRA standards and protecting laboratory personnel.

Part 2: Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand the "Why" behind the protocol. This molecule combines an amine core with a difluoromethoxy ether and aryl halides.

PropertyCritical Disposal Implication
Aniline Core Toxicity: High potential for methemoglobinemia (blood toxicity) via skin absorption. Reactivity: Incompatible with strong oxidizers (e.g., nitric acid, bleach), causing exothermic runaway.
Difluoromethoxy Group (-OCHF₂) Thermal Decomposition: Upon incineration, this group releases hydrogen fluoride (HF). Standard incinerators without scrubbers may reject this waste stream.
Halogens (Br, F) Acid Gas Generation: Combustion generates HBr and HF. Must be flagged as "Halogenated" to prevent corrosion of disposal facility infrastructure.
Physical State Typically a low-melting solid or viscous oil. Treat as a solid for spill cleanup but a liquid for waste stream classification if dissolved.
Part 3: Operational Disposal Protocol
Phase 1: Pre-Disposal Stabilization

Before moving the container to the waste area, ensure the material is stable.

  • Quenching: If the aniline is part of a reaction mixture with active reagents (e.g., acid chlorides, anhydrides), quench carefully with a mild base (Sodium Bicarbonate) to neutralize active electrophiles.

  • No Oxidizers: Verify the waste stream contains ZERO oxidizing agents (Peroxides, Permanganates). Mixing anilines with oxidizers in a waste drum is a primary cause of lab fires.

Phase 2: Segregation & Packaging

This is the most critical step for researcher safety.

Step 1: Primary Containment

  • Transfer the material into a chemically resistant container (HDPE or Glass).

  • Do not use metal cans (aluminum/steel) as trace HF formation can corrode the vessel over time.

Step 2: Waste Stream Selection

  • Mandatory: Select the Halogenated Organic waste stream.

  • Why? Non-halogenated streams are often used as fuel blending for cement kilns that cannot handle high fluorine content. Sending this to a non-halogenated stream risks releasing HF into the atmosphere or damaging the kiln.

Step 3: Labeling

  • Label clearly: "Hazardous Waste - Halogenated Organic."

  • Add constituent text: "Contains 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline. Toxic. Releases HF on burn."

Phase 3: Final Destruction

The only acceptable destruction method for this compound is High-Temperature Incineration with Acid Gas Scrubbing .

  • Mechanism: The waste is injected into a rotary kiln at >1000°C.

  • Scrubbing: The exhaust gas passes through a caustic scrubber (NaOH) to capture the HF and HBr generated from the fluorine and bromine atoms, converting them into harmless salts (NaF, NaBr).

Part 4: Decision Logic & Workflow

The following diagram illustrates the critical decision nodes for disposing of this compound.

DisposalWorkflow Start Waste Generation: 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline StateCheck Is material pure or in solution? Start->StateCheck MixtureCheck Check Mixture Compatibility: Are Oxidizers Present? StateCheck->MixtureCheck Mixture StreamSelect Select Waste Stream: HALOGENATED ORGANICS StateCheck->StreamSelect Pure OxidizerAlert STOP: Neutralize Oxidizers First (Risk of Fire) MixtureCheck->OxidizerAlert Yes MixtureCheck->StreamSelect No OxidizerAlert->MixtureCheck After Neutralization Container Packaging: HDPE or Glass (No Metal) StreamSelect->Container Labeling Labeling: 'Toxic' & 'Contains Fluorine/Bromine' Container->Labeling FinalDestruction Destruction: Incineration w/ Scrubber Labeling->FinalDestruction

Figure 1: Decision tree for the safe segregation and packaging of halogenated aniline waste.

Part 5: Emergency Spill Procedures

If a spill occurs outside the hood, execute this protocol immediately.

ParameterProtocol
PPE Required Gloves: Double-glove Nitrile (minimum 0.11mm) or Silver Shield (Laminate) for spills >10mL. Respiratory: N95 (dust) or Half-mask with Organic Vapor/Acid Gas cartridge if volatile.
Containment Do not use water. Surround the spill with an absorbent dam (Vermiculite or Sand).
Decontamination 1. Absorb bulk material. 2. Wash surface with a dilute soap/water solution. 3. Avoid Bleach: Do not use hypochlorite (bleach) to clean aniline spills; it can form toxic chloroamines.
Disposal of Debris All contaminated rags and absorbents must go into the Halogenated Solid Waste drum, not regular trash.
Part 6: References
  • National Institutes of Health (PubChem). 2-Bromo-4,6-difluoroaniline (Analogous Hazard Data). PubChem Compound Summary. [Link]

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1] EPA Technical Resource Document. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.